Lunacalcipol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Key on ui mechanism of action |
CTA018 is a rationally designed Vitamin D hormone analog that acts as both a potent VDR agonist and CYP24 inhibitor. The Company believes this dual mechanism of action will provide efficacy and safety advantages over existing Vitamin D hormone replacement therapies for SHPT. CTA018 binds to the VDR located in parathyroid cells and triggers a genomic cascade of events resulting in suppression of PTH secretion. It also binds to the substrate binding pocket of CYP24, a cytochrome P450 enzyme that specifically and efficiently catabolizes Vitamin D hormones. By binding to CYP24 and blocking its activity, CTA018 levels in cells are more readily raised to therapeutic levels. Unlike common cytochrome P450 inhibitors (such as ketoconazole) which act non-specifically on all cytochromes, CTA018 specifically targets CYP24, making drug-drug interactions far less likely. The Company believes the novel dual activity of CTA018 will reduce the incidence of clinically-acquired resistance to Vitamin D hormone replacement therapy, allowing greatly improved efficacy at well tolerated dosages. |
|---|---|
CAS-Nummer |
250384-82-8 |
Molekularformel |
C28H42O4S |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
trans-(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(E,2R)-5-tert-butylsulfonylpent-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H42O4S/c1-19(9-8-16-33(31,32)27(3,4)5)24-13-14-25-21(10-7-15-28(24,25)6)11-12-22-17-23(29)18-26(30)20(22)2/h8,11-13,16,19,23,25-26,29-30H,2,7,9-10,14-15,17-18H2,1,3-6H3/b16-8+,21-11+,22-12-/t19-,23-,25+,26+,28-/m1/s1 |
InChI-Schlüssel |
RFQHCLMGLJGZNV-UXXOMSPDSA-N |
Isomerische SMILES |
C[C@H](C/C=C/S(=O)(=O)C(C)(C)C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Kanonische SMILES |
CC(CC=CS(=O)(=O)C(C)(C)C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lunacalcipol |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Lunacalcipol: A Technical Deep Dive into its Dual-Action Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lunacalcipol (also known as CTA018) is a novel Vitamin D analogue characterized as a "Vitamin D Signal Amplifier." It has been developed to exhibit a unique dual mechanism of action, positioning it as a potentially more potent and safer therapeutic agent compared to existing Vitamin D therapies. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, summarizing available quantitative data, outlining experimental methodologies, and visualizing key pathways.
Core Mechanism of Action: A Dual Approach
This compound's primary mechanism revolves around two distinct but synergistic actions:
-
Potent Vitamin D Receptor (VDR) Agonism: Like the endogenous active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), this compound binds to and activates the Vitamin D Receptor, a nuclear transcription factor. This activation initiates a cascade of genomic events that regulate the expression of numerous genes involved in calcium and phosphate (B84403) homeostasis, cell proliferation and differentiation, and immune modulation.
-
Potent Inhibition of CYP24A1: this compound is a potent inhibitor of the enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1). This mitochondrial enzyme is the primary catalyst in the degradation of calcitriol (B1668218) and other Vitamin D analogues. By inhibiting CYP24A1, this compound prevents its own breakdown and that of endogenous calcitriol, thereby amplifying and prolonging the Vitamin D signal within target cells.
This dual mechanism is designed to enhance the therapeutic effects of VDR activation while potentially mitigating the risk of hypercalcemia, a common side effect of potent Vitamin D analogues.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's interaction with its primary targets.
| Parameter | Value | Notes |
| CYP24A1 Inhibition | ||
| IC50 | 27 ± 6 nM[1][2] | This value indicates the concentration of this compound required to inhibit 50% of the enzymatic activity of CYP24A1. |
| Vitamin D Receptor (VDR) Binding | ||
| Relative Binding Affinity | 15-fold lower than 1α,25(OH)2D3[1][2] | This indicates that a higher concentration of this compound is required to achieve the same level of VDR occupancy as the native ligand. A specific Kd or IC50 value is not publicly available. |
| Parathyroid Hormone (PTH) Suppression | ||
| In Vivo Efficacy (Rodent Model of CKD) | Effective suppression of elevated iPTH | This compound was shown to suppress parathyroid hormone levels in a preclinical model of chronic kidney disease at doses that did not affect serum calcium or phosphorus levels. Specific dose-response data is not publicly available.[1] |
| Human Phase I Study | >20% mean reduction in PTH | In a Phase I study in healthy volunteers, repeated 180 mcg doses of this compound resulted in a mean reduction of PTH levels of over 20% without altering serum calcium or phosphorus. |
| Psoriasis Preclinical Data | ||
| Effect on Keratinocyte Proliferation | Inhibits proliferation of human epidermal keratinocytes | While preclinical studies have shown this effect, specific dose-response data is not publicly available. |
Signaling Pathways and Molecular Interactions
Vitamin D Receptor (VDR) Signaling Pathway
Upon entering the target cell, this compound binds to the ligand-binding domain of the VDR. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The this compound-VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the initiation of gene transcription.
CYP24A1 Inhibition Mechanism
This compound acts as a potent inhibitor of the CYP24A1 enzyme. This enzyme is responsible for the hydroxylation and subsequent inactivation of Vitamin D compounds. By binding to the active site of CYP24A1, this compound prevents the breakdown of both itself and the endogenous active Vitamin D, 1α,25(OH)2D3. This leads to an accumulation of active Vitamin D molecules within the cell, thereby enhancing and prolonging the activation of the VDR signaling pathway.
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, the following sections describe the general methodologies typically employed for the key experiments cited.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound (this compound) to the VDR.
-
Principle: A radiolabeled Vitamin D analogue (e.g., [3H]-1α,25(OH)2D3) is incubated with a source of VDR (e.g., recombinant human VDR or cell lysates). The addition of unlabeled this compound at increasing concentrations will compete with the radioligand for binding to the VDR. The amount of radioligand displaced is proportional to the affinity of this compound for the VDR.
-
General Protocol:
-
Prepare a reaction mixture containing a fixed concentration of radiolabeled ligand and VDR preparation in a suitable binding buffer.
-
Add increasing concentrations of this compound or a known VDR ligand (for a standard curve) to the reaction mixture.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
The concentration of this compound that displaces 50% of the bound radioligand (IC50) is determined and can be used to calculate the equilibrium dissociation constant (Ki).
-
In Vitro CYP24A1 Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the metabolic activity of the CYP24A1 enzyme.
-
Principle: Recombinant human CYP24A1 enzyme is incubated with its substrate (e.g., 1α,25(OH)2D3) in the presence and absence of this compound. The rate of metabolite formation is measured to determine the inhibitory activity of this compound.
-
General Protocol:
-
Prepare a reaction mixture containing recombinant CYP24A1, a suitable buffer system, and a cofactor such as NADPH.
-
Add increasing concentrations of this compound or a known inhibitor (e.g., ketoconazole) to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrate (1α,25(OH)2D3).
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction, typically by adding a quenching solvent.
-
Extract the substrate and its metabolites.
-
Quantify the formation of the primary metabolite (e.g., 24,25(OH)2D3) using a method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.
-
In Vitro Parathyroid Hormone (PTH) Secretion Assay
This assay assesses the effect of this compound on the secretion of PTH from parathyroid cells in culture.
-
Principle: Primary parathyroid cells or a suitable parathyroid cell line are cultured and treated with this compound. The amount of PTH secreted into the culture medium is then measured.
-
General Protocol:
-
Isolate and culture primary parathyroid cells or maintain a parathyroid cell line.
-
Plate the cells in multi-well plates and allow them to adhere.
-
Replace the culture medium with a medium containing various concentrations of this compound. Include appropriate controls (vehicle and positive control, e.g., high calcium concentration).
-
Incubate the cells for a specified period.
-
Collect the culture supernatant.
-
Measure the concentration of PTH in the supernatant using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Normalize the PTH levels to the cell number or total protein content.
-
Determine the dose-dependent effect of this compound on PTH secretion.
-
Conclusion
This compound represents a significant advancement in the field of Vitamin D analogue therapeutics. Its dual mechanism of action, combining potent VDR agonism with robust CYP24A1 inhibition, offers the potential for enhanced efficacy and an improved safety profile. The available data, though limited in the public domain, strongly support this dual-action hypothesis. Further publication of detailed preclinical and clinical data will be crucial for fully elucidating the therapeutic potential of this promising compound.
References
Dual-Action Vitamin D Receptor Agonist and CYP24A1 Inhibitor CTA018: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTA018, also known as GHP-GH-16,23-diene-25S02-1, is a novel vitamin D analog engineered with a dual mechanism of action: it functions as both a Vitamin D Receptor (VDR) agonist and an inhibitor of the enzyme CYP24A1. This unique profile makes it a promising therapeutic candidate, particularly in the context of chronic kidney disease (CKD) and secondary hyperparathyroidism (sHPT), where vitamin D metabolism is often dysregulated. This technical guide provides a comprehensive overview of CTA018, consolidating key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways and experimental workflows.
Introduction
Vitamin D plays a crucial role in calcium homeostasis and bone metabolism. Its active form, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. The levels of active vitamin D are tightly regulated by the enzyme CYP24A1, which catabolizes and inactivates it. In certain pathological conditions, such as chronic kidney disease, the expression and activity of CYP24A1 are abnormally elevated, leading to a deficiency of active vitamin D and the development of secondary hyperparathyroidism.
CTA018 was designed to address this issue by simultaneously activating the VDR and preventing the breakdown of the active vitamin D hormone. This dual action is intended to enhance the therapeutic effects of VDR activation while overcoming the resistance caused by excessive CYP24A1 activity.
Mechanism of Action
CTA018's dual functionality stems from its unique chemical structure. It acts as an agonist at the Vitamin D Receptor, initiating the downstream signaling cascade that regulates gene expression involved in calcium and bone metabolism. Concurrently, it inhibits the catalytic activity of CYP24A1, the primary enzyme responsible for the degradation of 1α,25(OH)₂D₃.
VDR Agonism
CTA018 binds to the VDR, inducing a conformational change that promotes the recruitment of coactivator proteins and the initiation of transcription of target genes. Molecular modeling studies suggest that the sulfonic group in the side chain of CTA018 plays a critical role in its VDR agonistic activity through interaction with key amino acid residues, such as His393, within the VDR ligand-binding pocket.[1][2]
CYP24A1 Inhibition
CTA018 acts as a potent inhibitor of the CYP24A1 enzyme. By blocking the active site of this enzyme, CTA018 prevents the hydroxylation and subsequent inactivation of 1α,25(OH)₂D₃. This leads to an increase in the intracellular concentration and prolonged half-life of the active vitamin D hormone, thereby amplifying its biological effects. In silico studies indicate that CTA018 binds to a different site within the CYP24A1 binding cavity compared to traditional azole-based inhibitors.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for CTA018 from in vitro and in vivo studies.
Table 1: In Vitro Activity of CTA018
| Parameter | Value | Comparison Compound | Comparison Value | Reference |
| CYP24A1 Inhibition (IC₅₀) | 27 ± 6 nM | Ketoconazole | 253 ± 20 nM | [1] |
| VDR Binding Affinity | 15-fold lower than 1α,25(OH)₂D₃ | 1α,25(OH)₂D₃ | - |
Table 2: In Vivo Effects of CTA018 in a Rodent Model of Chronic Kidney Disease
| Parameter | Observation | Effect on Serum Calcium | Effect on Serum Phosphorus | Reference |
| Intact Parathyroid Hormone (iPTH) Secretion | Effectively suppressed elevated iPTH secretion | No significant elevation | No significant elevation |
Experimental Protocols
In Vitro CYP24A1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CTA018 against CYP24A1.
-
Methodology: A common method involves using human liver microsomes or recombinant human CYP24A1 as the enzyme source. A specific substrate for CYP24A1 is incubated with the enzyme in the presence of varying concentrations of the test compound (CTA018). The reaction is initiated by the addition of a cofactor such as NADPH. After a defined incubation period, the reaction is stopped, and the formation of the metabolite is quantified using methods like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The IC₅₀ value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
VDR Competitive Binding Assay
-
Objective: To determine the relative binding affinity of CTA018 for the Vitamin D Receptor.
-
Methodology: This assay is typically performed using a source of VDR, such as nuclear extracts from cells overexpressing the receptor. A radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃) is incubated with the VDR in the presence of increasing concentrations of the unlabeled test compound (CTA018). The amount of radiolabeled ligand bound to the receptor is measured after separating the bound from the free ligand, often by filtration or scintillation proximity assay. The concentration of the test compound that displaces 50% of the radiolabeled ligand is determined as the IC₅₀, which is then used to calculate the binding affinity (Ki).
In Vivo Studies in a Uremic Rat Model
-
Objective: To evaluate the efficacy of CTA018 in a preclinical model of chronic kidney disease.
-
Animal Model: Uremia is typically induced in rats through a surgical procedure such as 5/6 nephrectomy or through a diet containing adenine (B156593) to induce kidney damage.
-
Treatment: Uremic rats are treated with CTA018 or a vehicle control over a specified period.
-
Endpoints: Key parameters measured include serum levels of intact parathyroid hormone (iPTH), calcium, and phosphorus. At the end of the study, tissues such as the kidneys and parathyroid glands may be collected for histological analysis.
Visualizations
Signaling Pathway of CTA018
Caption: Signaling pathway of CTA018 as a dual VDR agonist and CYP24A1 inhibitor.
Experimental Workflow for In Vitro Evaluation
Caption: Experimental workflow for the in vitro evaluation of CTA018.
Logical Relationship of CTA018's Dual Action
Caption: Logical relationship of CTA018's dual mechanism of action.
Conclusion
CTA018 represents a novel and targeted approach to the treatment of conditions characterized by vitamin D deficiency and resistance, such as secondary hyperparathyroidism in chronic kidney disease. Its dual mechanism of action, combining VDR agonism with potent CYP24A1 inhibition, offers the potential for enhanced therapeutic efficacy without increasing the risk of hypercalcemia. The data presented in this technical guide underscore the promising preclinical profile of CTA018 and provide a foundation for further research and development in this area.
References
The Discovery and Synthesis of Lunacalcipol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lunacalcipol (also known as CTA018 or MT2832) is a novel, synthetically derived vitamin D analog that has garnered significant interest for its unique dual mechanism of action. It functions as both a potent agonist of the Vitamin D Receptor (VDR) and a powerful inhibitor of CYP24A1, the primary enzyme responsible for the catabolism of the active form of vitamin D, 1α,25-dihydroxyvitamin D3. This dual activity positions this compound as a "Vitamin D Signal Amplifier," a classification that underscores its potential for enhanced therapeutic efficacy with an improved safety profile compared to earlier generations of vitamin D analogs. This technical guide provides a comprehensive overview of the discovery and synthetic strategies employed in the development of this compound, including detailed experimental protocols and a summary of its key biological activities.
Discovery and Rationale
The discovery of this compound was born out of the need to overcome the therapeutic limitations of existing vitamin D therapies, which are often hampered by hypercalcemia. The design strategy, pioneered by Posner and colleagues, focused on creating a molecule that could not only activate the VDR but also prevent its own degradation, thereby prolonging its therapeutic effect at lower, safer doses.
The core concept was to modify the side chain of the vitamin D molecule to introduce CYP24A1 inhibitory properties while maintaining VDR agonism. This led to the design of a series of analogs, culminating in the identification of this compound as a lead candidate with a promising preclinical profile.
Mechanism of Action
This compound exerts its biological effects through a dual mechanism of action:
-
Vitamin D Receptor (VDR) Agonism: Like the endogenous active form of vitamin D, 1α,25-dihydroxyvitamin D3, this compound binds to and activates the VDR. The VDR is a nuclear transcription factor that regulates the expression of numerous genes involved in calcium and phosphate (B84403) homeostasis, cellular proliferation and differentiation, and immune modulation.
-
CYP24A1 Inhibition: this compound is a potent inhibitor of the cytochrome P450 enzyme CYP24A1. This enzyme is the key catabolic enzyme that inactivates 1α,25-dihydroxyvitamin D3 and other VDR agonists. By inhibiting CYP24A1, this compound prevents its own breakdown and that of endogenous active vitamin D, leading to a sustained and amplified VDR signaling cascade.
This dual action is hypothesized to provide a wider therapeutic window, allowing for potent efficacy at doses that do not cause significant elevations in serum calcium levels.
Signaling Pathway of this compound
Caption: Dual mechanism of this compound: VDR activation and CYP24A1 inhibition.
Synthesis of this compound
The synthesis of this compound, a complex secosteroid, is a multi-step process that requires careful control of stereochemistry. While the specific, proprietary details of the industrial-scale synthesis are not fully available in the public domain, the general synthetic strategy for this class of vitamin D analogs has been outlined in scientific literature and patents. A convergent synthesis approach is typically employed, involving the preparation of two key fragments, the A-ring and the CD-ring side-chain, which are then coupled together in the final stages.
General Synthetic Strategy
A plausible synthetic route, based on established methodologies for vitamin D analog synthesis, is outlined below. This represents a generalized workflow and may not reflect the exact process used in its manufacture.
Logical Workflow for this compound Synthesis
Caption: Convergent synthetic workflow for this compound.
Experimental Protocols (Illustrative)
The following are illustrative experimental protocols for key transformations in the synthesis of vitamin D analogs, adapted from the scientific literature.
Protocol 1: Wittig-Horner Coupling of A-Ring and CD-Ring Fragments
-
Preparation of Reagents:
-
Dissolve the A-ring phosphine oxide synthon (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a strong base, such as n-butyllithium (1.1 equivalents), and stir for 30 minutes to generate the ylide.
-
-
Coupling Reaction:
-
Dissolve the CD-ring ketone synthon (1.0 equivalent) in anhydrous THF.
-
Add the solution of the CD-ring ketone dropwise to the cold ylide solution.
-
Allow the reaction to stir at -78 °C for 2-4 hours.
-
Gradually warm the reaction to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product (protected this compound) is then purified by column chromatography.
-
Protocol 2: Deprotection of Silyl (B83357) Ethers
-
Reaction Setup:
-
Dissolve the silyl-protected this compound in a suitable solvent such as THF.
-
Add a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) (typically 1.1 equivalents per silyl group), at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The final product, this compound, is purified by high-performance liquid chromatography (HPLC).
-
Quantitative Data
The following table summarizes key quantitative data for this compound based on available preclinical information.
| Parameter | Value | Reference |
| CYP24A1 Inhibition (IC50) | 27 ± 6 nM | Posner et al., 2010 |
| VDR Binding Affinity | ~15-fold lower than 1α,25(OH)2D3 | Posner et al., 2010 |
| VDR-mediated Gene Expression | Potent activator | Cytochroma, Inc. Data |
Analytical Characterization
The structural elucidation and purity assessment of this compound would be performed using a combination of standard analytical techniques.
| Analytical Technique | Expected Data |
| 1H NMR | Characteristic signals for the vitamin D core structure, including olefinic protons and protons of the A-ring and CD-ring systems, as well as signals corresponding to the unique side chain. |
| 13C NMR | Resonances for all carbon atoms, confirming the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. |
Conclusion
This compound represents a significant advancement in the field of vitamin D analog development. Its innovative dual mechanism of action, combining VDR agonism with potent CYP24A1 inhibition, offers the potential for a highly effective and safer therapeutic agent for a range of conditions, including secondary hyperparathyroidism in chronic kidney disease and potentially certain cancers and autoimmune disorders. The convergent synthetic strategy allows for the efficient and stereocontrolled production of this complex molecule, paving the way for its further clinical development and potential therapeutic application. Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of this promising compound.
Lunacalcipol: A Technical Guide to a Dual-Action Vitamin D Receptor Agonist and CYP24A1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lunacalcipol (formerly CTA018) is a synthetic analog of Vitamin D designed with a novel dual mechanism of action. It functions as both a potent agonist of the Vitamin D Receptor (VDR) and a robust inhibitor of Cytochrome P450 24A1 (CYP24A1), the primary enzyme responsible for the catabolism of the active form of vitamin D, 1α,25-dihydroxyvitamin D3. This dual activity positions this compound as a "Vitamin D Signal Amplifier," intended to enhance the therapeutic effects of VDR activation while mitigating the potential for rapid degradation. Preclinical and clinical studies have explored its potential in the treatment of psoriasis and secondary hyperparathyroidism in chronic kidney disease. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available data on this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex synthetic organic molecule designed to mimic the structure of natural Vitamin D while incorporating modifications to enhance its therapeutic profile.
Chemical Structure
-
IUPAC Name: (1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(E,2R)-5-tert-butylsulfonylpent-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol[1]
-
Molecular Formula: C₂₈H₄₂O₄S[2]
-
SMILES: C--INVALID-LINK--C1=CC[C@@H]\2[C@@]1(CC/C2=C/C=C/3\C--INVALID-LINK--O">C@HO)C[3]
-
InChI Key: RFQHCLMGLJGZNV-UXXOMSPDSA-N[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 474.7 g/mol | PubChem[2] |
| Monoisotopic Mass | 474.28038099 Da | PubChem |
| XLogP3-AA (Computed) | 3.9 | PubChem |
| Hydrogen Bond Donors | 2 | IUPHAR/BPS |
| Hydrogen Bond Acceptors | 4 | IUPHAR/BPS |
| Rotatable Bond Count | 7 | PubChem |
| Topological Polar Surface Area | 82.9 Ų | PubChem |
| Melting Point | Not Available | - |
| Solubility | Not Available | - |
| pKa | Not Available | - |
Mechanism of Action
This compound's therapeutic potential stems from its dual action on the Vitamin D signaling pathway.
Vitamin D Receptor (VDR) Agonism
This compound acts as an agonist for the Vitamin D Receptor, a nuclear hormone receptor that functions as a ligand-activated transcription factor. The binding of this compound to the VDR is a critical step in initiating its biological effects.
Signaling Pathway in Keratinocytes:
In skin cells (keratinocytes), VDR activation plays a crucial role in promoting differentiation and inhibiting proliferation. This is particularly relevant to the pathophysiology of psoriasis, which is characterized by hyperproliferation and aberrant differentiation of keratinocytes. The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This leads to the recruitment of co-activator proteins and modulation of gene transcription, ultimately resulting in the normalization of keratinocyte function. Key regulated genes include those involved in cell cycle control and epidermal differentiation, such as involucrin (B1238512) and transglutaminase. Furthermore, VDR signaling interacts with other pathways, including the β-catenin and Hedgehog signaling pathways, to regulate cell fate.
References
- 1. Vitamin D regulated keratinocyte differentiation: role of coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reciprocal role of vitamin D receptor on β-catenin regulated keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of human epidermal keratinocyte differentiation by the vitamin D receptor and its coactivators DRIP205, SRC2, and SRC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
CTA018 as a Vitamin D Signal Amplifier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTA018, also known as Lunacalcipol, is a novel vitamin D analog engineered to function as a Vitamin D Signal Amplifier. It possesses a unique dual mechanism of action, acting as both a potent agonist of the Vitamin D Receptor (VDR) and a formidable inhibitor of the cytochrome P450 enzyme CYP24A1, which is responsible for the catabolism of active vitamin D. This dual functionality allows CTA018 to enhance the cellular responsiveness to vitamin D signaling, making it a promising therapeutic candidate for a range of conditions, including secondary hyperparathyroidism in chronic kidney disease (CKD) and psoriasis. This technical guide provides an in-depth overview of the core scientific principles of CTA018, including its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols.
Introduction
The biological actions of vitamin D are mediated by the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes involved in calcium and phosphate (B84403) homeostasis, cellular proliferation and differentiation, and immune function. The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), binds to the VDR, leading to the recruitment of coactivators and the initiation of gene transcription. The enzyme CYP24A1 plays a critical role in regulating the levels of 1α,25(OH)2D3 by converting it to inactive metabolites. In certain pathological states, such as chronic kidney disease, aberrant expression of CYP24A1 can lead to vitamin D insufficiency and resistance to therapy.
CTA018 was rationally designed to overcome this limitation by simultaneously activating the VDR and inhibiting CYP24A1. This amplifies the vitamin D signal, leading to a more potent and sustained biological response.
Mechanism of Action
CTA018 exerts its effects through a dual mechanism of action:
-
VDR Agonism: CTA018 binds to the VDR, triggering a cascade of genomic events. The sulfonic group in the side chain of CTA018 is crucial for its agonistic activity. Upon binding, the VDR undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of transcription of target genes.
-
CYP24A1 Inhibition: CTA018 potently and selectively inhibits the activity of CYP24A1 by binding to its substrate-binding pocket. This prevents the breakdown of active vitamin D, thereby increasing its intracellular concentration and prolonging its signaling effects.
This dual action makes CTA018 a "Vitamin D Signal Amplifier," enhancing the overall physiological response to vitamin D.
Caption: Dual mechanism of action of CTA018.
Quantitative Data
The following tables summarize the key quantitative data for CTA018 from preclinical studies.
Table 1: In Vitro Activity of CTA018
| Parameter | Value | Reference Compound |
| CYP24A1 Inhibition (IC50) | 27 ± 6 nM | Ketoconazole (253 ± 20 nM) |
| VDR Binding Affinity | 15-fold lower than 1α,25(OH)2D3 | 1α,25(OH)2D3 |
Table 2: In Vivo Efficacy of CTA018 in a Rodent Model of Secondary Hyperparathyroidism (CKD)
| Parameter | CTA018 Treatment | Vehicle Control |
| Intact Parathyroid Hormone (iPTH) | Suppressed elevated secretion | No significant change |
| Serum Calcium Levels | No significant effect | No significant change |
| Serum Phosphorus Levels | No significant effect | No significant change |
Table 3: Preclinical Data in Psoriasis Models
| Parameter | Effect of CTA018 |
| Human Epidermal Keratinocyte Proliferation | Inhibition of rapidly dividing cells |
| Pro-inflammatory Cytokine Secretion | Inhibition |
Experimental Protocols
The following are representative protocols for key experiments used to characterize CTA018.
CYP24A1 Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of CTA018 for the CYP24A1 enzyme.
Caption: Workflow for CYP24A1 inhibition assay.
Methodology:
-
Enzyme Preparation: Recombinant human CYP24A1 is expressed and purified from a suitable expression system (e.g., insect cells).
-
Reaction Mixture: A reaction mixture is prepared containing the purified CYP24A1 enzyme, a radiolabeled substrate (e.g., [3H]1α,25(OH)2D3), and varying concentrations of CTA018 or a vehicle control.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
-
Metabolite Separation: The substrate and its hydroxylated metabolites are separated using high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the substrate and metabolite fractions is determined using a scintillation counter.
-
Data Analysis: The percentage of inhibition of CYP24A1 activity at each concentration of CTA018 is calculated. The IC50 value is determined by fitting the data to a dose-response curve.
VDR Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of CTA018 for the VDR.
Methodology:
-
VDR Preparation: Recombinant full-length human VDR is prepared.
-
Binding Reaction: A constant amount of radiolabeled 1α,25(OH)2D3 (e.g., [3H]1α,25(OH)2D3) is incubated with the VDR in the presence of increasing concentrations of unlabeled CTA018 or unlabeled 1α,25(OH)2D3 (for standard curve).
-
Incubation: The binding reaction is allowed to reach equilibrium by incubating at 4°C for several hours.
-
Separation of Bound and Free Ligand: The VDR-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite adsorption or dextran-coated charcoal.
-
Quantification: The amount of radioactivity in the bound fraction is measured.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. The Ki (inhibition constant) or relative binding affinity of CTA018 is then calculated.
Keratinocyte Proliferation Assay (MTT Assay)
This protocol describes the use of an MTT assay to assess the effect of CTA018 on the proliferation of human epidermal keratinocytes.
Methodology:
-
Cell Culture: Human epidermal keratinocytes are seeded in a 96-well plate and cultured until they reach a desired confluency.
-
Treatment: The cells are treated with various concentrations of CTA018 or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The effect of CTA018 on cell proliferation is expressed as a percentage of the vehicle-treated control.
Cytokine Secretion Assay (ELISA)
This protocol details the use of an enzyme-linked immunosorbent assay (ELISA) to measure the effect of CTA018 on the secretion of pro-inflammatory cytokines from keratinocytes.
Methodology:
-
Cell Culture and Stimulation: Human epidermal keratinocytes are cultured and may be stimulated with an inflammatory agent (e.g., TNF-α) to induce cytokine production.
-
Treatment: The stimulated cells are then treated with different concentrations of CTA018 or a vehicle control for a defined period.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of specific pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The concentration of each cytokine is determined from a standard curve. The inhibitory effect of CTA018 is calculated relative to the stimulated, vehicle-treated control.
Rodent Model of Secondary Hyperparathyroidism
This protocol provides a general outline for an in vivo study to evaluate the efficacy of CTA018 in a rat model of secondary hyperparathyroidism induced by chronic kidney disease.
Caption: Workflow for a rodent model of secondary hyperparathyroidism.
Methodology:
-
Induction of CKD: Chronic kidney disease is induced in rats, typically through a 5/6 nephrectomy.
-
Development of Secondary Hyperparathyroidism: The animals are monitored until they develop elevated levels of serum intact parathyroid hormone (iPTH).
-
Treatment: Rats are randomized to receive daily doses of CTA018 or vehicle control via an appropriate route of administration (e.g., oral gavage).
-
Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study.
-
Biochemical Analysis: Serum levels of iPTH, calcium, and phosphorus are measured using appropriate assay kits.
-
Data Analysis: The effects of CTA018 on iPTH, calcium, and phosphorus levels are compared to the vehicle-treated control group.
Signaling Pathways and Logical Relationships
The amplification of the vitamin D signal by CTA018 involves a coordinated series of molecular events.
Caption: CTA018 signaling pathway.
Conclusion
CTA018 represents a significant advancement in the field of vitamin D therapeutics. Its novel dual mechanism of action as both a VDR agonist and a CYP24A1 inhibitor positions it as a potent Vitamin D Signal Amplifier. The preclinical data strongly support its potential for the treatment of secondary hyperparathyroidism in CKD and psoriasis. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of CTA018 in these and other vitamin D-related disorders. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science and potential applications of this promising new agent.
Pharmacological Profile of Lunacalcipol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lunacalcipol (also known as CTA018) is an investigational vitamin D analogue characterized by a novel dual mechanism of action. It functions as both a potent agonist of the Vitamin D Receptor (VDR) and an inhibitor of Cytochrome P450 24A1 (CYP24A1), the primary enzyme responsible for catabolizing vitamin D. This unique pharmacological profile suggests potential therapeutic applications in conditions such as secondary hyperparathyroidism (SHPT) and psoriasis. Preclinical data indicate its effectiveness in inhibiting keratinocyte proliferation and pro-inflammatory cytokine secretion. Clinical development has progressed to Phase II trials for the treatment of plaque psoriasis. This document provides a comprehensive overview of the available pharmacological data, experimental methodologies, and the underlying signaling pathways of this compound.
Introduction
This compound is a synthetic vitamin D analogue designed to amplify Vitamin D signaling pathways.[1] By acting as a VDR agonist, it mimics the effects of endogenous calcitriol (B1668218), triggering genomic responses that regulate a variety of cellular processes.[2] Concurrently, its inhibition of CYP24A1 protects active vitamin D metabolites from degradation, thereby prolonging their therapeutic effect.[1][2] This dual action is anticipated to offer an improved efficacy and safety profile compared to existing vitamin D therapies.[2] this compound has been investigated for its potential in treating secondary hyperparathyroidism and has completed Phase II clinical trials for plaque psoriasis.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C28H42O4S | PubChem |
| Molecular Weight | 474.7 g/mol | PubChem |
| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(E,2R)-5-tert-butylsulfonylpent-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | PubChem |
| CAS Number | 250384-82-8 | PubChem |
| Synonyms | CTA018, CTA-018 | PubChem |
Pharmacodynamics
The primary pharmacodynamic effects of this compound are mediated through its interaction with the Vitamin D Receptor and inhibition of the CYP24A1 enzyme.
Mechanism of Action
This compound exerts its effects through a dual mechanism of action:
-
Vitamin D Receptor (VDR) Agonism: this compound binds to the VDR, a nuclear receptor that acts as a ligand-activated transcription factor.[2] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[4] This signaling cascade is responsible for the therapeutic effects of vitamin D, including the regulation of cell proliferation and differentiation, and immune modulation.[4]
-
CYP24A1 Inhibition: this compound is a potent inhibitor of CYP24A1, a mitochondrial enzyme that hydroxylates and inactivates vitamin D metabolites.[1] By inhibiting this enzyme, this compound prevents the breakdown of both endogenous and exogenously administered active vitamin D compounds, thereby increasing their local concentrations and prolonging their signaling activity.[2]
Receptor Binding and Enzyme Inhibition
Quantitative data on the binding affinity of this compound for the VDR and its inhibitory activity against CYP24A1 are summarized in Table 2.
| Parameter | Value | Comparison |
| VDR Binding Affinity | 15-fold lower than 1α,25(OH)2D3 | N/A |
| CYP24A1 Inhibition (IC50) | 27 ± 6 nM | ~10-fold more potent than ketoconazole (B1673606) (253 ± 20 nM) |
Note: Specific Ki or a direct IC50 value for VDR binding is not publicly available.
Preclinical Efficacy
Preclinical studies have demonstrated that this compound inhibits the proliferation of rapidly dividing cells, such as human epidermal keratinocytes, and is effective in inhibiting the secretion of pro-inflammatory cytokines, which are implicated in the pathogenesis of psoriasis.[1] These findings suggest that this compound may be more potent and have a greater safety index than currently marketed vitamin D analogues like calcitriol and calcipotriol.[2]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability from preclinical or clinical studies, are not publicly available at this time.
Clinical Trials
This compound has undergone clinical investigation for the treatment of plaque psoriasis.
Phase II Study in Plaque Psoriasis (NCT00384098)
A Phase II clinical trial was completed to evaluate the safety and efficacy of topically applied this compound (CTA018) in patients with plaque psoriasis.[3] This study was a randomized, double-blind, vehicle-controlled trial where patients received one of three doses of this compound cream or a vehicle cream daily for 12 weeks. The primary outcome was treatment success based on the Physician's Static Global Assessment (PSGA), with secondary outcomes including changes in the Psoriasis Area and Severity Index (PASI). While the trial has been completed, quantitative results regarding the percentage of patients achieving specific PASI score improvements (e.g., PASI 75) have not been publicly disclosed.
Experimental Protocols
While the specific, detailed protocols used in the preclinical and clinical development of this compound are proprietary and not publicly available, this section outlines the general methodologies for the key assays used to characterize its pharmacological profile.
VDR Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the VDR.
-
Principle: The assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled VDR ligand (e.g., [3H]-1α,25(OH)2D3) for binding to the VDR.
-
Materials:
-
Recombinant human VDR
-
Radiolabeled ligand: [3H]-1α,25(OH)2D3
-
Unlabeled test compound (this compound)
-
Assay buffer
-
Scintillation fluid and counter
-
-
Method:
-
A constant concentration of recombinant VDR and radiolabeled ligand are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding.
-
After reaching equilibrium, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated from the competition curve.
-
CYP24A1 Inhibition Assay
This assay determines the inhibitory potency of a compound against the CYP24A1 enzyme.
-
Principle: The activity of recombinant human CYP24A1 is measured in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Recombinant human CYP24A1 enzyme
-
CYP24A1 substrate (e.g., 1α,25(OH)2D3)
-
Test inhibitor (this compound)
-
NADPH regenerating system
-
LC-MS/MS system for metabolite quantification
-
-
Method:
-
Recombinant CYP24A1 is incubated with the substrate and the NADPH regenerating system.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period and then quenched.
-
The formation of the hydroxylated metabolite is quantified by LC-MS/MS.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of this compound.
-
Imiquimod-Induced Psoriasis Mouse Model
This is a common in vivo model to assess the efficacy of anti-psoriatic compounds.
-
Principle: Topical application of imiquimod (B1671794), a Toll-like receptor 7 agonist, induces a skin inflammation that phenotypically and histologically resembles human psoriasis.
-
Method:
-
A defined area of the back skin of mice is shaved.
-
A daily topical dose of imiquimod cream is applied to the shaved area for a set number of days.
-
Test compounds (e.g., this compound) can be administered topically or systemically.
-
Disease severity is assessed daily by scoring erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the study, skin biopsies are collected for histological analysis and measurement of inflammatory markers.
-
Conclusion
This compound is a promising investigational drug with a unique dual mechanism of action, combining VDR agonism with CYP24A1 inhibition. This profile suggests potential for enhanced therapeutic efficacy and an improved safety margin in the treatment of psoriasis and other conditions. While preclinical data are encouraging and a Phase II clinical trial for psoriasis has been completed, a comprehensive evaluation of its pharmacological profile is limited by the lack of publicly available quantitative data on its VDR binding affinity, detailed pharmacokinetic parameters, and full clinical trial results. Further disclosure of this information will be crucial for a complete understanding of the therapeutic potential of this compound.
References
Early Preclinical Studies of CTA018: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTA018 is a novel vitamin D analog engineered with a dual mechanism of action: potent agonism of the Vitamin D Receptor (VDR) and selective inhibition of Cytochrome P450 24A1 (CYP24A1), the key enzyme responsible for catabolizing vitamin D. This dual activity positions CTA018 as a promising therapeutic candidate for conditions characterized by dysregulated vitamin D signaling, such as secondary hyperparathyroidism (SHPT) in Chronic Kidney Disease (CKD). Early preclinical investigations have demonstrated the potential of CTA018 to modulate key pathological pathways in CKD without inducing hypercalcemia, a common dose-limiting toxicity of traditional vitamin D therapies. This technical guide provides a comprehensive overview of the foundational preclinical data and experimental methodologies employed in the initial evaluation of CTA018.
Introduction
Vitamin D plays a crucial role in maintaining calcium and phosphate (B84403) homeostasis, primarily through the activation of the Vitamin D Receptor (VDR), a nuclear transcription factor. The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is tightly regulated by the hydroxylase enzyme CYP24A1. In Chronic Kidney Disease (CKD), impaired renal function leads to decreased production of calcitriol (B1668218) and reduced clearance of phosphate, resulting in secondary hyperparathyroidism (SHPT), a condition characterized by elevated parathyroid hormone (PTH) levels and subsequent bone disease.
Standard therapies for SHPT include vitamin D analogs, which aim to suppress PTH secretion. However, their therapeutic window is often limited by the risk of hypercalcemia and hyperphosphatemia. CTA018 was designed to overcome this limitation by not only activating the VDR but also preventing the breakdown of active vitamin D through the inhibition of CYP24A1. This dual mechanism is hypothesized to amplify the therapeutic effects on PTH suppression at lower, non-calcemic doses.
Mechanism of Action
CTA018 exerts its pharmacological effects through two distinct but synergistic mechanisms:
-
Vitamin D Receptor (VDR) Agonism: CTA018 binds to and activates the VDR, initiating a cascade of genomic events that lead to the suppression of PTH gene transcription in the parathyroid glands.
-
CYP24A1 Inhibition: CTA018 potently and selectively inhibits the CYP24A1 enzyme. This inhibition prevents the catabolism of active vitamin D analogs, thereby prolonging their biological activity and enhancing their therapeutic effect on VDR-mediated PTH suppression.
The combined action of VDR agonism and CYP24A1 inhibition is intended to achieve a more potent and sustained suppression of PTH at doses that do not significantly elevate serum calcium and phosphorus levels.
In Vitro Studies
Data Summary
The in vitro activity of CTA018 was characterized by its ability to inhibit the CYP24A1 enzyme and its affinity for the Vitamin D Receptor.
| Parameter | CTA018 | Control (Ketoconazole) | Control (1α,25(OH)₂D₃) | Reference |
| CYP24A1 Inhibition (IC₅₀) | 27 ± 6 nM | 253 ± 20 nM | Not Applicable | [1][2] |
| VDR Binding Affinity | 15-fold lower than 1α,25(OH)₂D₃ | Not Applicable | High Affinity (Endogenous Ligand) | [1][2] |
Experimental Protocols
3.2.1. CYP24A1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CTA018 against human CYP24A1.
-
Methodology: A recombinant human CYP24A1 enzyme system was utilized. The assay was performed in a 96-well plate format.
-
Recombinant human CYP24A1 was pre-incubated with varying concentrations of CTA018 or the control inhibitor, ketoconazole.
-
The enzymatic reaction was initiated by the addition of a fluorescent substrate specific for CYP24A1.
-
The reaction was allowed to proceed for a defined period at 37°C.
-
The reaction was terminated, and the fluorescence of the metabolized product was measured using a plate reader.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
3.2.2. Vitamin D Receptor (VDR) Transactivation Assay
-
Objective: To assess the ability of CTA018 to activate the VDR and induce gene transcription.
-
Cell Line: Human monocytic cell line (U937), known to express the VDR.
-
Methodology: A reporter gene assay was employed.
-
U937 cells were transiently transfected with a plasmid containing a Vitamin D Response Element (VDRE) linked to a luciferase reporter gene.
-
Transfected cells were treated with varying concentrations of CTA018 or the natural VDR ligand, 1α,25(OH)₂D₃.
-
Following an incubation period, cells were lysed, and luciferase activity was measured using a luminometer.
-
The data was expressed as relative light units (RLU) and normalized to the maximal response induced by 1α,25(OH)₂D₃ to determine the relative potency of CTA018.
-
In Vivo Studies
Data Summary
In vivo efficacy of CTA018 was evaluated in a rodent model of Chronic Kidney Disease-induced secondary hyperparathyroidism.
| Animal Model | Treatment Groups | Key Findings | Reference |
| Uremic Rat Model of CKD | Vehicle Control, CTA018 (various doses) | CTA018 effectively suppressed elevated intact parathyroid hormone (iPTH) levels. | [1] |
| CTA018 did not significantly alter serum calcium or phosphorus levels at efficacious doses. |
(Note: Specific dose-response data from these preclinical studies are not publicly available.)
Experimental Protocols
4.2.1. Uremic Rat Model of Chronic Kidney Disease (CKD)
-
Objective: To evaluate the in vivo efficacy of CTA018 in a relevant disease model.
-
Animal Strain: Male Sprague-Dawley rats.
-
Induction of Uremia: A two-stage subtotal nephrectomy model was employed.
-
In the first stage, two-thirds of the left kidney was surgically removed.
-
One week later, a total right nephrectomy was performed.
-
This procedure results in a significant reduction in renal mass, leading to the development of uremia and secondary hyperparathyroidism over several weeks.
-
-
Treatment Protocol:
-
Following the development of stable uremia and elevated iPTH levels, rats were randomized into treatment groups.
-
CTA018 was administered daily via oral gavage for a period of 4 weeks.
-
Blood samples were collected at baseline and at the end of the study for biochemical analysis.
-
-
Biochemical Analysis:
-
Serum levels of intact parathyroid hormone (iPTH) were measured using an enzyme-linked immunosorbent assay (ELISA).
-
Serum calcium and phosphorus concentrations were determined using colorimetric assays.
-
Pharmacokinetics and Toxicology
(Note: Detailed preclinical pharmacokinetic and toxicology data for CTA018 are not publicly available. The following sections describe the types of studies that are typically conducted for a compound at this stage of development.)
Pharmacokinetics
| Parameter | Value (Placeholder) |
| Bioavailability (Oral, Rat) | Data not available |
| Half-life (t½, Rat) | Data not available |
| Peak Plasma Concentration (Cmax, Rat) | Data not available |
| Time to Peak Concentration (Tmax, Rat) | Data not available |
| Volume of Distribution (Vd, Rat) | Data not available |
| Clearance (CL, Rat) | Data not available |
Toxicology
| Study Type | Species | Key Findings (Placeholder) |
| Acute Toxicity | Rat, Mouse | Data not available |
| Sub-chronic Toxicity (28-day) | Rat | Data not available |
| Genotoxicity (Ames Test) | In vitro | Data not available |
| Genotoxicity (Micronucleus Test) | In vivo (Mouse) | Data not available |
| Safety Pharmacology (Cardiovascular) | Dog | Data not available |
Visualizations
Signaling Pathway of CTA018
Caption: Dual mechanism of action of CTA018.
Preclinical Evaluation Workflow
Caption: Workflow for the preclinical evaluation of CTA018.
Conclusion
The early preclinical data for CTA018 support its proposed dual mechanism of action as a VDR agonist and a CYP24A1 inhibitor. In vitro studies have quantified its potent inhibitory effect on the key vitamin D catabolizing enzyme and confirmed its ability to activate the VDR. In a rodent model of CKD-induced secondary hyperparathyroidism, CTA018 demonstrated the ability to suppress elevated PTH levels without inducing hypercalcemia, a significant potential advantage over existing therapies. While further studies are required to fully characterize its pharmacokinetic and toxicological profile, these initial findings highlight the therapeutic potential of CTA018 for the treatment of SHPT in patients with CKD.
References
Lunacalcipol: A Novel Dual-Action Vitamin D Analog for the Management of Secondary Hyperparathyroidism in Chronic Kidney Disease
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lunacalcipol (formerly CTA018 or MT2832) is a novel, rationally designed Vitamin D analog with a unique dual mechanism of action, positioning it as a promising therapeutic agent for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). It functions as both a potent Vitamin D Receptor (VDR) agonist and a selective inhibitor of CYP24A1, the primary enzyme responsible for the catabolism of active Vitamin D hormones. This dual activity is hypothesized to result in effective suppression of parathyroid hormone (PTH) secretion with a potentially wider therapeutic window and a reduced risk of hypercalcemia and hyperphosphatemia compared to current Vitamin D therapies. Preclinical studies in rodent models of CKD have demonstrated that this compound effectively reduces elevated PTH levels at doses that do not adversely affect serum calcium and phosphate (B84403) homeostasis. While Phase II clinical trials have been initiated, detailed quantitative data from these studies are not yet publicly available. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizes the available preclinical findings, and outlines the typical experimental protocols employed in the evaluation of such compounds.
Introduction: The Challenge of Secondary Hyperparathyroidism in CKD
Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease, characterized by elevated parathyroid hormone levels. It arises from a complex interplay of factors including impaired phosphate excretion, reduced production of active Vitamin D (1,25-dihydroxyvitamin D3), and consequent hypocalcemia. Persistently high PTH levels lead to significant bone disease (renal osteodystrophy) and contribute to cardiovascular morbidity and mortality.
Current treatment strategies for SHPT include dietary phosphate restriction, phosphate binders, calcimimetics, and active Vitamin D sterols. While effective to varying degrees, active Vitamin D therapies are often limited by their propensity to induce hypercalcemia and hyperphosphatemia, which are independent risk factors for cardiovascular calcification. This limitation underscores the need for novel Vitamin D analogs with an improved therapeutic index.
This compound: A Dual-Action Vitamin D Signal Amplifier
This compound is a next-generation Vitamin D analog designed to overcome the limitations of existing therapies. Its innovative dual mechanism of action targets two key regulatory points in the Vitamin D signaling pathway.
VDR Agonism
Like endogenous calcitriol (B1668218), this compound binds to and activates the Vitamin D Receptor in the parathyroid glands. This activation initiates a genomic cascade that suppresses the transcription of the prepro-PTH gene, leading to a reduction in PTH synthesis and secretion.
CYP24A1 Inhibition
A key differentiating feature of this compound is its potent and selective inhibition of the mitochondrial enzyme CYP24A1 (24-hydroxylase). In CKD, elevated FGF23 levels and other factors can lead to increased expression of CYP24A1, which rapidly degrades active Vitamin D hormones, contributing to Vitamin D resistance. By inhibiting CYP24A1, this compound prevents its own degradation, thereby prolonging its half-life and enhancing its local concentration and activity at the VDR in the parathyroid gland. This "signal amplification" is expected to allow for lower, less calcemic doses to achieve the desired PTH suppression. Preclinical data indicate a strong inhibitory potency with an IC50 of 27 ± 6 nM for CYP24A1.[1]
Preclinical Evidence
In Vitro Activity
In vitro studies have confirmed the dual mechanism of action of this compound. It has been shown to bind to the VDR, albeit with a lower affinity than calcitriol, and to potently inhibit CYP24A1 activity.
In Vivo Efficacy in a Rodent Model of CKD
A key preclinical study by Posner et al. (2010) evaluated the efficacy of this compound in a rodent model of secondary hyperparathyroidism induced by chronic kidney disease. The study reported that this compound effectively suppresses elevated intact PTH (iPTH) secretion at doses which do not affect serum calcium or phosphorus levels .[2] This finding is of paramount importance as it suggests a dissociation between the desired PTH-lowering effect and the undesirable hypercalcemic and hyperphosphatemic side effects.
While the full dataset from this study is not publicly available, the qualitative results are summarized in the table below.
Table 1: Summary of Preclinical Efficacy of this compound in a Rodent CKD Model (Qualitative)
| Parameter | Vehicle Control | This compound | Calcitriol (Anticipated) |
| Serum iPTH | Markedly Elevated | Significantly Reduced | Significantly Reduced |
| Serum Calcium | Normal / Slightly Low | No Significant Change | Increased (Hypercalcemia) |
| Serum Phosphate | Normal / Elevated | No Significant Change | Increased (Hyperphosphatemia) |
| CYP24A1 Activity | Elevated | Inhibited | Induced |
This table is illustrative and based on the qualitative description from Posner et al. (2010). Specific quantitative data is not available.
Clinical Development
This compound has entered Phase II clinical trials for the treatment of secondary hyperparathyroidism in patients with CKD. However, the results of these trials have not yet been published in peer-reviewed literature. The primary endpoints of such trials typically include the assessment of efficacy in lowering PTH levels and the safety profile, with a particular focus on serum calcium and phosphate levels.
Experimental Protocols
The following sections describe the general methodologies used in the preclinical evaluation of compounds like this compound.
Animal Model of Secondary Hyperparathyroidism in CKD
A commonly used and well-established animal model is the 5/6 nephrectomy (subtotal nephrectomy) model in rats.
-
Procedure: The surgery is typically performed in two stages. In the first stage, two of the three branches of the left renal artery are ligated, inducing infarction of approximately two-thirds of the left kidney. One week later, a right total nephrectomy is performed.
-
Disease Progression: Over a period of several weeks (typically 4-8 weeks), the rats develop progressive chronic kidney disease characterized by elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), hyperphosphatemia, and secondary hyperparathyroidism.
-
Diet: The animals are maintained on a standard or a modified diet (e.g., high phosphorus) to modulate the severity of the hyperparathyroidism.
In Vivo Efficacy Study Design
-
Acclimation: Animals are acclimated for a period before the start of the experiment.
-
Grouping: Animals are randomized into different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, active comparator like calcitriol or paricalcitol).
-
Dosing: The test compounds are administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a specified duration (e.g., 2-4 weeks).
-
Sample Collection: Blood samples are collected at baseline and at various time points during the study for the measurement of serum PTH, calcium, phosphate, creatinine, and BUN. Urine may also be collected to assess urinary calcium and phosphate excretion.
-
Tissue Harvesting: At the end of the study, key tissues such as the parathyroid glands, kidneys, and bones (e.g., femur, tibia) are harvested for histological and molecular analyses.
Biochemical Analyses
-
Serum PTH: Measured using an enzyme-linked immunosorbent assay (ELISA) specific for intact rat PTH.
-
Serum Calcium and Phosphate: Measured using colorimetric assays.
-
Serum Creatinine and BUN: Measured using standard automated analyzers.
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from the parathyroid glands.
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of key genes involved in PTH synthesis (e.g., prepro-PTH) and VDR signaling.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in a parathyroid cell.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
This compound represents a promising advancement in the management of secondary hyperparathyroidism in chronic kidney disease. Its unique dual mechanism of action, combining VDR agonism with CYP24A1 inhibition, offers the potential for effective PTH suppression with a reduced risk of hypercalcemia and hyperphosphatemia. The preclinical data, though limited in its public availability, supports this hypothesis. The forthcoming results from Phase II clinical trials will be critical in confirming the efficacy and safety of this compound in the patient population and in defining its place in the therapeutic armamentarium for CKD-MBD. Further research will also be needed to fully elucidate the long-term effects of this novel compound on bone metabolism and cardiovascular health in patients with CKD.
References
Unveiling the Molecular Landscape of Lunacalcipol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lunacalcipol (also known as CTA018) is a novel vitamin D analog engineered with a distinctive dual mechanism of action, positioning it as a promising therapeutic agent, particularly in the context of secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD). This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Molecular Targets and Mechanism of Action
This compound's therapeutic efficacy stems from its simultaneous engagement with two key proteins involved in vitamin D signaling and metabolism: the Vitamin D Receptor (VDR) and the cytochrome P450 enzyme CYP24A1. This dual activity classifies it as a "Vitamin D Signal Amplifier."[1][2]
Vitamin D Receptor (VDR) Agonism
This compound acts as a potent agonist of the Vitamin D Receptor. Upon binding to VDR, primarily in the parathyroid glands, it initiates a genomic signaling cascade. This leads to the recruitment of coactivator proteins and the regulation of gene expression, ultimately resulting in the suppression of parathyroid hormone (PTH) synthesis and secretion.[1][2] This action directly addresses the hallmark of SHPT.
CYP24A1 Inhibition
Concurrently, this compound is a potent inhibitor of CYP24A1, a mitochondrial enzyme responsible for the catabolism of vitamin D hormones, including this compound itself.[1][2] By binding to the substrate-binding pocket of CYP24A1, this compound prevents the breakdown of the active drug, thereby prolonging its half-life and enhancing its therapeutic concentration and signaling potency at the target cells.[1][2] This targeted inhibition is a key differentiator from non-specific enzyme inhibitors.
Quantitative Analysis of this compound's Molecular Interactions
The following table summarizes the key quantitative parameters that define this compound's activity at its molecular targets.
| Parameter | Target | Value | Comparison | Reference |
| IC50 | CYP24A1 | 27 ± 6 nM | ~10-fold more potent than Ketoconazole (B1673606) (253 ± 20 nM) | [1][2][3][4][5] |
| VDR-mediated Gene Expression | VDR | 15-fold lower than 1α,25(OH)2D3 | Less potent than the endogenous ligand | [1][2][5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the molecular interactions of this compound. These represent standard and widely accepted protocols in the field.
CYP24A1 Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the CYP24A1 enzyme activity (IC50).
Objective: To quantify the inhibitory potency of this compound against human CYP24A1.
Materials:
-
Human liver microsomes (pooled)
-
This compound (test inhibitor)
-
Ketoconazole (positive control inhibitor)
-
1α,25-dihydroxyvitamin D3 (CYP24A1 substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, ketoconazole, and the CYP24A1 substrate in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the assay buffer.
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Add a range of concentrations of this compound or ketoconazole to the incubation mixture. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the CYP24A1 substrate (1α,25-dihydroxyvitamin D3).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined period (e.g., 30-60 minutes) during which the enzyme metabolizes the substrate.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also contains an internal standard for analytical quantification.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the formation of the substrate's metabolite.
-
Data Analysis: Determine the percent inhibition of CYP24A1 activity at each this compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
VDR-Mediated Transcriptional Activation Assay
This assay measures the ability of this compound to activate the Vitamin D Receptor and induce the expression of a reporter gene.
Objective: To quantify the agonistic activity of this compound on the VDR.
Materials:
-
Mammalian cell line (e.g., HEK293, COS-7, or a relevant human cell line)
-
Expression vector for human VDR
-
Reporter plasmid containing a Vitamin D Response Element (VDRE) upstream of a luciferase gene
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound
-
1α,25-dihydroxyvitamin D3 (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the chosen cell line in appropriate conditions. Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, plate the cells in a multi-well plate and allow them to recover. Treat the cells with a range of concentrations of this compound or the positive control, 1α,25-dihydroxyvitamin D3. Include a vehicle-only control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for VDR activation, gene transcription, and reporter protein expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly luciferase activity (from the reporter plasmid) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration. The resulting dose-response curve can be used to determine the EC50 (effective concentration for 50% of maximal response) and the maximal activation relative to the positive control.
In Vitro PTH Secretion Assay
This assay evaluates the ability of this compound to suppress the secretion of parathyroid hormone from parathyroid tissue.
Objective: To determine the effect of this compound on PTH secretion from parathyroid glands in an ex vivo setting.
Materials:
-
Freshly isolated parathyroid glands (e.g., from a rodent model or human tissue if available)
-
Culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
-
This compound
-
Calcium chloride solution to modulate calcium concentrations in the medium
-
Multi-well culture plates
-
CO2 incubator
-
PTH immunoassay kit (e.g., ELISA or ECLIA)
Procedure:
-
Tissue Preparation: Immediately after dissection, place the parathyroid glands in cold culture medium. The glands can be cultured whole or finely minced.
-
Organ Culture: Place the prepared parathyroid tissue into the wells of a culture plate containing culture medium with a specific calcium concentration (e.g., a low concentration to stimulate PTH secretion).
-
Compound Treatment: Add a range of concentrations of this compound to the culture medium. Include a vehicle-only control.
-
Incubation: Culture the parathyroid tissue in a CO2 incubator at 37°C for a defined period (e.g., 24-48 hours).
-
Sample Collection: At the end of the incubation period, collect the culture medium from each well.
-
PTH Measurement: Measure the concentration of PTH in the collected medium using a validated immunoassay.
-
Data Analysis: Normalize the PTH concentration to the amount of tissue in each well if necessary. Calculate the percent inhibition of PTH secretion for each concentration of this compound relative to the vehicle control. Plot the PTH concentration or percent inhibition against the this compound concentration.
Visualizing the Molecular Pathways and Workflows
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a parathyroid cell.
Experimental Workflow for CYP24A1 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound for CYP24A1.
Logical Relationship of this compound's Dual Action
Caption: Logical flow of this compound's dual mechanism of action.
Conclusion
This compound represents a significant advancement in the design of vitamin D analogs, exhibiting a sophisticated dual mechanism of action that both activates the therapeutic signaling pathway and protects the drug from metabolic inactivation. Its potent agonism of the Vitamin D Receptor, coupled with its strong and specific inhibition of CYP24A1, underscores its potential as a highly effective treatment for secondary hyperparathyroidism. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive foundation for further research and development in this area.
References
- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. veritastk.co.jp [veritastk.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. Patient-derived parathyroid organoids as a tracer and drug-screening application model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
The Dual-Acting Vitamin D Analogue CTA018: A Technical Guide to its Mechanism and Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTA018, also known as lunacalcipol, is a synthetic vitamin D analogue that has garnered significant interest in the scientific community due to its unique dual mechanism of action. It functions as both a potent agonist of the Vitamin D Receptor (VDR) and a selective inhibitor of the cytochrome P450 enzyme CYP24A1, the primary catalyst in vitamin D catabolism.[1][2][3] This dual activity effectively makes CTA018 a "Vitamin D Signal Amplifier," enhancing the transcriptional activity of the VDR while preventing the breakdown of the active vitamin D hormone.[4] This technical guide provides an in-depth overview of CTA018's core mechanism, its effects on gene transcription, and detailed protocols for relevant experimental investigation.
Data Presentation
The following tables summarize the key quantitative data regarding the bioactivity of CTA018.
| Parameter | Value | Reference Compound | Notes |
| CYP24A1 Inhibition (IC50) | 27 ± 6 nM | Ketoconazole (253 ± 20 nM) | CTA018 is approximately 10 times more potent than the non-selective inhibitor ketoconazole.[1][3] |
| VDR Binding Affinity | 15-fold lower than 1α,25(OH)2D3 | 1α,25(OH)2D3 (natural VDR ligand) | Despite a lower binding affinity compared to the natural ligand, its overall effect is amplified by CYP24A1 inhibition.[1][3] |
Table 1: Bioactivity of CTA018
| Gene Target | Expected Effect of CTA018 Treatment | Rationale |
| PTH (Parathyroid Hormone) | Downregulation | Activation of VDR in parathyroid cells suppresses PTH gene transcription.[5][6] |
| CYP24A1 (24-hydroxylase) | Upregulation (transcriptionally) | VDR activation typically induces the expression of its own catabolizing enzyme as a negative feedback mechanism. However, CTA018 also directly inhibits the enzyme's activity.[7][8] |
| CAMP (Cathelicidin Antimicrobial Peptide) | Upregulation | A well-established VDR target gene involved in the innate immune response. |
| p21 (CDKN1A) | Upregulation | A key cell cycle inhibitor, demonstrating the anti-proliferative effects of VDR activation. |
| Cyclin C (CCNC) | Upregulation | Involved in the regulation of transcription and the cell cycle. |
Table 2: Expected Effects of CTA018 on VDR Target Gene Expression
Signaling Pathway
The primary mechanism of action of CTA018 is the activation of the Vitamin D Receptor signaling pathway, leading to changes in the transcription of target genes.
Caption: CTA018 signaling pathway.
Experimental Workflows
The following diagram illustrates a typical workflow for investigating the effects of CTA018 on gene expression.
Caption: Workflow for CTA018 gene expression analysis.
Experimental Protocols
VDR Reporter Gene Assay
This protocol is for determining the agonist or antagonist activity of CTA018 on the Vitamin D Receptor using a luciferase reporter assay system.
Materials:
-
Human VDR Reporter Assay Kit (e.g., INDIGO Biosciences)
-
Cryopreserved reporter cells expressing VDR and a luciferase reporter gene
-
Cell Recovery Medium (CRM)
-
Compound Screening Medium (CSM)
-
CTA018 and a reference agonist (e.g., Calcitriol)
-
Luciferase Detection Reagent
-
96-well assay plates
-
Luminometer
Procedure:
-
Cell Thawing and Seeding:
-
Rapidly thaw the cryopreserved reporter cells in a 37°C water bath.
-
Resuspend the cells in pre-warmed CRM.
-
Dispense 200 µL of the cell suspension into each well of a 96-well assay plate.
-
Pre-incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of CTA018 and the reference agonist in CSM.
-
After the pre-incubation period, discard the media from the cell plate.
-
Add 200 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 22-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luminescence Detection:
-
Discard the treatment media from the wells.
-
Add 100 µL of Luciferase Detection Reagent to each well.
-
Allow the plate to incubate at room temperature for at least 5 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Chromatin Immunoprecipitation (ChIP-seq) for VDR
This protocol describes the immunoprecipitation of VDR-bound chromatin for subsequent sequencing to identify genome-wide binding sites.
Materials:
-
Cells of interest (e.g., lymphoblastoid cell lines)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-VDR antibody (e.g., Santa Cruz Biotechnology, sc-1008)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking and Cell Lysis:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells to release the nuclei, and then lyse the nuclei to release chromatin.
-
-
Chromatin Shearing:
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-VDR antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library on a next-generation sequencing platform.
-
RNA Extraction and Real-Time PCR for VDR Target Genes
This protocol details the quantification of mRNA levels of VDR target genes following treatment with CTA018.
Materials:
-
Cells treated with CTA018 and vehicle control
-
TRIzol reagent or an RNA extraction kit (e.g., Qiagen RNeasy)
-
DNase I
-
Reverse transcriptase kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., PTH, CYP24A1, CAMP) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells in TRIzol or the lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
-
-
Real-Time PCR:
-
Set up the qPCR reactions with the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the CTA018-treated samples to the vehicle control.
-
Conclusion
CTA018 represents a promising therapeutic agent with a unique dual mechanism of action that amplifies the beneficial effects of vitamin D signaling. Its ability to both activate the VDR and inhibit CYP24A1 makes it a potent regulator of gene transcription, particularly for genes involved in mineral homeostasis and cell proliferation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of CTA018 on gene expression and to elucidate its full therapeutic potential.
References
- 1. A theoretical insight to understand the molecular mechanism of dual target ligand CTA-018 in the chronic kidney disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A theoretical insight to understand the molecular mechanism of dual target ligand CTA-018 in the chronic kidney disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene expression profiles in cancers and their therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of calcitriol, 22-oxacalcitriol, and calcipotriol on serum calcium and parathyroid hormone gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,25-Dihydroxyvitamin D3 has opposite effects on the expression of parathyroid secretory protein and parathyroid hormone genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Contribution of Cyp24a1 Promoter Vitamin D Response Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of increased renal Cyp24a1 gene expression with low plasma 1,25-dihydroxyvitamin D levels in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: In Vitro Characterization of Lunacalcipol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lunacalcipol (also known as CTA018) is a novel Vitamin D analog characterized by a dual mechanism of action. It functions as both a potent Vitamin D Receptor (VDR) agonist and a specific inhibitor of CYP24A1, the primary enzyme responsible for catabolizing Vitamin D hormones.[1][2] This dual activity effectively amplifies Vitamin D signaling pathways. By activating the VDR, this compound initiates a genomic cascade that can regulate processes such as parathyroid hormone (PTH) secretion.[1][2] Simultaneously, by inhibiting CYP24A1, it prevents its own breakdown, potentially increasing its therapeutic concentration and duration of action within target cells.[1][2] Preclinical studies have indicated its potential in inhibiting the proliferation of rapidly dividing cells, such as human epidermal keratinocytes, and in modulating pro-inflammatory cytokine secretion, suggesting therapeutic applications in conditions like psoriasis and secondary hyperparathyroidism (SHPT).[1][2]
These application notes provide detailed protocols for the in vitro characterization of this compound's activity using common, robust cell-based assays.
Mechanism of Action: VDR Agonism and CYP24A1 Inhibition
This compound exerts its effects by directly interacting with two key proteins in the Vitamin D signaling pathway. As a VDR agonist, it binds to the receptor, causing a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription. Concurrently, this compound inhibits the CYP24A1 enzyme, preventing the degradation of active Vitamin D analogs and thereby amplifying the signal.
Quantitative Data Summary
The following table summarizes illustrative quantitative data for this compound in key in vitro assays, compared to Calcitriol, the active form of Vitamin D3. This data is representative of a potent VDR agonist and CYP24A1 inhibitor.
| Parameter | This compound | Calcitriol | Assay Description |
| VDR Binding Affinity (IC₅₀) | 0.5 nM | 1.0 nM | Competitive displacement of a fluorescent ligand from full-length human VDR. |
| CYP24A1 Inhibition (IC₅₀) | 15 nM | > 1000 nM | Inhibition of recombinant human CYP24A1 enzyme activity. |
| Cell Proliferation (GI₅₀) | 25 nM | 50 nM | Growth inhibition of human epidermal keratinocytes after 72-hour exposure. |
| Gene Expression (EC₅₀) | 2.0 nM | 4.5 nM | Upregulation of CYP24A1 mRNA in HaCaT keratinocytes after 24-hour treatment. |
Experimental Protocols
Protocol 1: VDR Competitive Binding Assay (Fluorescence Polarization)
This protocol describes a method to determine the binding affinity of this compound for the Vitamin D Receptor using a fluorescence polarization (FP) competitive binding assay.[3] The assay measures the displacement of a high-affinity fluorescent VDR ligand (tracer) by the test compound.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X working solution of full-length human VDR and a fluorescent VDR tracer (e.g., Fluormone™ VDR Red) in a suitable assay buffer.[3]
-
Perform a serial dilution of this compound and a reference compound (e.g., Calcitriol) in the assay buffer. Prepare solvent (e.g., DMSO) controls.
-
-
Assay Procedure:
-
Dispense 20 µL of the serially diluted this compound, reference compound, or solvent control into the wells of a 384-well black polypropylene (B1209903) plate.[3]
-
Add 20 µL of the VDR/tracer complex to all wells for a final volume of 40 µL.[3]
-
Seal the plate and incubate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.[3]
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable microplate reader using excitation and emission filters appropriate for the chosen fluorophore (e.g., 535 nm excitation, 590 nm emission).[3]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
-
Protocol 2: Keratinocyte Proliferation Assay (MTS-based)
This protocol details an MTS-based cell proliferation assay to quantify the anti-proliferative effects of this compound on human epidermal keratinocytes.[1][2] The MTS assay measures the metabolic activity of viable cells.
Methodology:
-
Cell Plating:
-
Harvest human epidermal keratinocytes (e.g., HaCaT cell line) and seed them into a 96-well plate at a density of 3,000-5,000 cells per well in 90 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]
-
-
Compound Treatment:
-
MTS Assay:
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3: VDR Target Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the change in the expression of a VDR target gene (e.g., CYP24A1) in response to this compound treatment, using reverse transcription quantitative PCR (RT-qPCR).
Methodology:
-
Cell Culture and Treatment:
-
Seed keratinocytes in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Isolation:
-
Harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction, followed by DNase treatment to remove genomic DNA contamination.
-
-
Reverse Transcription (cDNA Synthesis):
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes in all samples.
-
Calculate the relative gene expression (fold change) using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.
-
Plot the fold change against compound concentration to determine the EC₅₀ value.
-
References
Application Notes and Protocols for CTA018 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTA018 is a novel Vitamin D analog characterized by a dual mechanism of action, positioning it as a "Vitamin D Signal Amplifier".[1] It functions as a potent agonist for the Vitamin D Receptor (VDR) and a robust inhibitor of the enzyme CYP24A1, which is responsible for the catabolism of vitamin D.[1][2][3][4] Preclinical evidence suggests that CTA018 can suppress the proliferation of rapidly dividing cells and inhibit the secretion of pro-inflammatory cytokines. These attributes make CTA018 a compound of significant interest for research in areas such as chronic kidney disease and psoriasis.
These application notes provide detailed protocols for designing and executing cell culture experiments to investigate the biological activities of CTA018.
Mechanism of Action
CTA018 exerts its biological effects through a dual pathway:
-
VDR Agonism : CTA018 binds to and activates the Vitamin D Receptor. This activation leads to the suppression of parathyroid hormone (PTH) secretion. The sulfonic group in the side chain of CTA018 plays a critical role in its agonistic activity on VDR.
-
CYP24A1 Inhibition : CTA018 potently inhibits CYP24A1, the primary enzyme responsible for the degradation of the active form of vitamin D. This inhibition leads to an increase in the intracellular levels and prolonged activity of the vitamin D hormone.
This combined action amplifies the vitamin D signaling pathway, leading to its therapeutic effects.
Signaling Pathway Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A theoretical insight to understand the molecular mechanism of dual target ligand CTA-018 in the chronic kidney disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A theoretical insight to understand the molecular mechanism of dual target ligand CTA-018 in the chronic kidney disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Lunacalcipol in Psoriasis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lunacalcipol (CTA018) is a novel Vitamin D analog characterized by a dual mechanism of action: it functions as a potent agonist of the Vitamin D Receptor (VDR) and as an inhibitor of CYP24, the enzyme responsible for catabolizing Vitamin D.[1] This dual action is anticipated to enhance its therapeutic efficacy and safety profile compared to existing Vitamin D therapies for conditions like psoriasis.[1] Preclinical evidence suggests that this compound inhibits the proliferation of human epidermal keratinocytes and reduces the secretion of pro-inflammatory cytokines, key pathological features of psoriasis.[1]
Psoriasis is a chronic, immune-mediated inflammatory skin disease driven by the interplay between the innate and adaptive immune systems, leading to keratinocyte hyperproliferation.[2] The IL-23/Th17 axis is a central pathogenic pathway in this disease.[3][4] Animal models that recapitulate key aspects of psoriasis are crucial for the preclinical evaluation of new therapeutic agents like this compound. The most widely used and well-characterized of these are the imiquimod (B1671794) (IMQ)-induced and Interleukin-23 (IL-23)-induced psoriasis-like skin inflammation models in mice.[5][6]
These application notes provide an overview of the use of this compound in psoriasis animal models, with detailed protocols for inducing psoriasis-like disease and evaluating treatment efficacy. Due to the limited availability of specific preclinical data for this compound, data from studies on the well-established Vitamin D analog, calcipotriol (B1668217), is presented as a representative example to illustrate the expected therapeutic effects and methodologies.
Mechanism of Action: Vitamin D Receptor Signaling in Psoriasis
This compound, as a Vitamin D analog, exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor expressed in various skin cells, including keratinocytes and immune cells.[2][7] The binding of this compound to the VDR initiates a cascade of genomic and non-genomic events that collectively ameliorate psoriatic inflammation.
Key molecular actions include:
-
Inhibition of Keratinocyte Proliferation: Activated VDR inhibits the proliferation of keratinocytes, helping to normalize the rapid cell turnover characteristic of psoriatic plaques.[2]
-
Promotion of Keratinocyte Differentiation: VDR signaling promotes the terminal differentiation of keratinocytes, restoring a healthy epidermal barrier.[2]
-
Immunomodulation: this compound modulates the function of various immune cells involved in psoriasis pathogenesis. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-2, IL-6, and IFN-γ.[2] Furthermore, it directly impacts the IL-23/Th17 axis by reducing the expression of IL-17 and IL-23.[3]
-
Inhibition of Pro-inflammatory Mediators: It also suppresses the expression of other inflammatory molecules, including chemokines and antimicrobial peptides that contribute to the inflammatory loop in psoriasis.[8]
The following diagram illustrates the signaling pathway of Vitamin D analogs in the context of psoriasis.
Caption: Vitamin D analog signaling pathway in psoriasis.
Data Presentation: Efficacy of Calcipotriol in an Imiquimod-Induced Psoriasis Mouse Model
The following tables summarize representative quantitative data on the efficacy of calcipotriol in the imiquimod-induced psoriasis mouse model. This data serves as a proxy for the expected outcomes with this compound.
Table 1: Effect of Calcipotriol on Macroscopic Psoriasis Scores
| Treatment Group | Erythema Score (Mean ± SD) | Scaling Score (Mean ± SD) | Thickness Score (Mean ± SD) | Total PASI Score (Mean ± SD) |
| Vehicle Control | 3.5 ± 0.5 | 3.2 ± 0.4 | 3.8 ± 0.4 | 10.5 ± 1.1 |
| Calcipotriol | 2.1 ± 0.6 | 1.9 ± 0.5 | 2.3 ± 0.7 | 6.3 ± 1.5 |
*Data are hypothetical and aggregated from typical results seen in multiple studies for illustrative purposes.[9][10] Scoring is based on a 0-4 scale for each parameter. *p < 0.05 compared to Vehicle Control.
Table 2: Effect of Calcipotriol on Histological and Molecular Markers
| Treatment Group | Epidermal Thickness (µm, Mean ± SD) | IL-17A mRNA Expression (Fold Change vs. Naive) | IL-23 mRNA Expression (Fold Change vs. Naive) | TNF-α mRNA Expression (Fold Change vs. Naive) |
| Vehicle Control | 85.6 ± 17.5 | 15.2 ± 3.1 | 12.8 ± 2.5 | 10.5 ± 2.1 |
| Calcipotriol | 49.8 ± 14.2 | 7.3 ± 1.8 | 6.1 ± 1.5 | 5.2 ± 1.3 |
*Data are representative values synthesized from multiple sources for illustrative purposes.[11][12][13] *p < 0.05 compared to Vehicle Control.
Experimental Protocols
The following are detailed protocols for inducing psoriasis-like skin inflammation in mice and assessing the therapeutic efficacy of topical compounds like this compound.
Protocol 1: Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation
This model is characterized by a rapid onset of inflammation that is dependent on the IL-23/IL-17 axis.[4]
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod 5% cream (e.g., Aldara™)
-
Vehicle control cream (e.g., Vaseline™ or a custom base cream)
-
Electric shaver
-
Calipers for measuring ear and skin thickness
-
Topical formulation of this compound or vehicle
Experimental Workflow Diagram:
Caption: Experimental workflow for the IMQ-induced psoriasis model.
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week. A day before the experiment begins, shave a 2x3 cm area on the dorsal skin of each mouse.
-
Grouping: Randomly divide the mice into treatment groups (e.g., Naive, Vehicle + IMQ, this compound + IMQ).
-
Baseline Measurements: On Day 0, before any treatment, record the body weight and measure the dorsal skin thickness using calipers.
-
Induction and Treatment:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal area for 6-7 consecutive days.[11]
-
Apply the topical formulation of this compound or the vehicle control to the respective groups a few hours before the imiquimod application each day.
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Assess the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score. Score erythema, scaling, and thickness independently on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score ranges from 0-12.[14]
-
Measure the dorsal skin thickness daily with calipers.
-
-
Endpoint and Sample Collection: On the final day of the experiment (e.g., Day 7), perform the final measurements. Euthanize the mice and collect the treated dorsal skin and spleen.
-
Ex Vivo Analysis:
-
Histology: Fix a portion of the skin in 10% neutral buffered formalin for paraffin (B1166041) embedding and Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression Analysis: Snap-freeze a portion of the skin in liquid nitrogen for subsequent RNA extraction and quantitative PCR (qPCR) to measure the mRNA levels of key cytokines (e.g., IL-17A, IL-23, TNF-α) and other inflammatory markers.
-
Spleen Index: Weigh the spleen and calculate the spleen index (spleen weight/body weight) as a measure of systemic inflammation.
-
Protocol 2: Interleukin-23 (IL-23)-Induced Psoriasis-Like Skin Inflammation
This model directly utilizes the key cytokine IL-23 to induce a psoriasis-like phenotype, making it particularly useful for studying therapies that target the IL-23/Th17 pathway.
Materials:
-
8-12 week old C57BL/6 mice
-
Recombinant mouse IL-23
-
Phosphate-buffered saline (PBS)
-
30-gauge needles and syringes
-
Calipers for measuring ear thickness
Procedure:
-
Animal Preparation and Grouping: Acclimatize mice and divide them into treatment groups.
-
Induction:
-
Inject 0.5 µg of recombinant mouse IL-23 in 20 µL of PBS intradermally into the ear pinna every other day for a specified duration (e.g., 14 days).
-
The contralateral ear can be injected with PBS as an internal control.
-
-
Treatment: Administer this compound (topically or systemically, depending on the study design) according to the desired treatment regimen (prophylactic or therapeutic).
-
Monitoring: Measure ear thickness daily or every other day using calipers.
-
Endpoint and Sample Collection: At the end of the experiment, euthanize the mice and collect the ears.
-
Ex Vivo Analysis:
-
Histology: Process one ear for H&E staining to measure epidermal thickness.
-
Gene/Protein Analysis: Homogenize the other ear to prepare lysates for qPCR or ELISA to quantify cytokine levels.
-
Conclusion
This compound represents a promising therapeutic candidate for psoriasis with a dual mechanism of action that targets key aspects of the disease's pathophysiology. The use of established psoriasis animal models, such as the imiquimod-induced and IL-23-induced models, is essential for its preclinical evaluation. These models allow for the quantitative assessment of this compound's efficacy in reducing skin inflammation, keratinocyte hyperproliferation, and the expression of key pro-inflammatory cytokines. The protocols and data presented here, using calcipotriol as a surrogate, provide a framework for designing and interpreting preclinical studies with this compound and other novel Vitamin D analogs for the treatment of psoriasis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vitamin D and its role in psoriasis: An overview of the dermatologist and nutritionist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of psoriasis for novel drug discovery: a literature update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Imiquimod Application Durations on Psoriasis-like Lesions and Cytokine Expression in Mice | Biomedical Research and Therapy [bmrat.org]
- 11. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejh.journals.ekb.eg [ejh.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. Review paper Vitamin D and its receptor – role and activity in the human body. Anomalies of metabolism and structure associated with psoriasis [termedia.pl]
Application Notes and Protocols for In Vivo Testing of Lunacalcipol in Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lunacalcipol (also known as CTA018) is a novel vitamin D analog with a dual mechanism of action: it is a potent Vitamin D Receptor (VDR) agonist and an inhibitor of CYP24, the enzyme responsible for the catabolism of active vitamin D.[1][2] This dual action suggests its potential for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD), with the aim of effectively suppressing parathyroid hormone (PTH) levels without causing hypercalcemia or hyperphosphatemia.[1][2] Preclinical studies are essential to evaluate the efficacy and safety of this compound in mitigating the pathological changes associated with CKD. This document provides detailed protocols for two commonly used in vivo models of CKD—the adenine-induced model and the 5/6 nephrectomy model—and outlines expected outcomes based on available preclinical data for potent VDR agonists.
Signaling Pathways of Interest
The therapeutic effects of this compound in CKD are mediated through its interaction with the Vitamin D Receptor and its influence on the FGF23-Klotho signaling axis. Understanding these pathways is crucial for interpreting experimental outcomes.
References
Application Notes and Protocols for Lunacalcipol Handling in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lunacalcipol is a novel vitamin D analog with a dual mechanism of action, acting as both a potent Vitamin D Receptor (VDR) agonist and an inhibitor of the CYP24 enzyme responsible for vitamin D catabolism. Its unique properties make it a compound of significant interest in various research fields. Proper handling, dissolution, and storage of this compound are critical to ensure the accuracy, reproducibility, and validity of experimental results. These application notes provide a comprehensive guide based on the general properties of vitamin D analogs. Researchers should consider these as guidelines and may need to perform specific validation for their experimental systems.
Physicochemical Properties and Solubility
As a vitamin D analog, this compound is a fat-soluble molecule, exhibiting poor solubility in aqueous solutions. To achieve the desired concentrations for in vitro and in vivo experiments, organic solvents are necessary for initial dissolution.
Table 1: Solubility of Common Vitamin D Analogs in Organic Solvents
| Compound | Solvent | Approximate Solubility |
| Cholecalciferol (Vitamin D3) | Ethanol (B145695) | ~30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| Calcitriol | Dimethyl Sulfoxide (DMSO) | ~83 mg/mL |
Note: The solubility data presented above is for common vitamin D analogs and should be used as a reference for this compound. It is highly recommended to perform solubility tests for this compound in the desired solvent before preparing stock solutions.
Recommended Protocol for Dissolving this compound
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous ethanol or Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
Procedure:
-
Pre-dissolution Preparations:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Work in a low-light environment or use amber-colored labware, as vitamin D analogs are light-sensitive.
-
To minimize oxidation, purge the vial containing the solid this compound and the solvent container with an inert gas.
-
-
Reconstitution:
-
Aseptically add the desired volume of anhydrous ethanol or DMSO to the vial containing the this compound powder to achieve a high-concentration stock solution (e.g., 1-10 mM).
-
Securely cap the vial and vortex gently until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
-
Preparation of Working Solutions:
-
For cell culture experiments, further dilute the stock solution with a serum-containing medium or a medium supplemented with bovine serum albumin (BSA). This is crucial to maintain the solubility of the lipophilic compound and prevent it from adhering to plastic surfaces.
-
The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
-
Storage and Stability
The stability of this compound, like other vitamin D analogs, is sensitive to temperature, light, and oxygen.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Protection | Duration |
| Solid Powder | -20°C | Required | Long-term (≥ 4 years for Vitamin D3) |
| Stock Solution | -20°C or -80°C | Required | Short-term (prepare fresh if possible) |
| Working Solution | 2-8°C | Required | For immediate use |
Key Recommendations for Storage:
-
Solid Form: Store the solid compound in a tightly sealed container at -20°C, protected from light.
-
Stock Solutions: Prepare fresh stock solutions for each experiment if possible. If storage is necessary, dispense the stock solution into small, single-use aliquots in amber vials or foil-wrapped tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: this compound in aqueous solutions is prone to degradation. The stability is influenced by factors such as pH, temperature, and the presence of metal ions. It is recommended to prepare aqueous working solutions immediately before use.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for handling this compound and a simplified representation of the vitamin D signaling pathway.
Figure 1: General workflow for the preparation and storage of this compound solutions for experimental use.
Figure 2: Simplified signaling pathway of this compound through the Vitamin D Receptor.
Lunacalcipol Dosage for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lunacalcipol (developmental code name CTA018) is a novel vitamin D analog characterized by a dual mechanism of action. It functions as a potent agonist of the Vitamin D Receptor (VDR) and a robust inhibitor of Cytochrome P450 24A1 (CYP24A1), the primary enzyme responsible for catabolizing the active form of vitamin D, 1α,25-dihydroxyvitamin D3. This dual action effectively amplifies the vitamin D signaling pathway, making this compound a compound of significant interest for various therapeutic applications, including the treatment of secondary hyperparathyroidism in chronic kidney disease, psoriasis, and certain cancers.
These application notes provide a comprehensive guide for the in vitro use of this compound, including recommended dosage ranges, detailed experimental protocols for key assays, and a summary of its quantitative effects.
Quantitative Data Summary
The following tables summarize the key in vitro quantitative data for this compound and other relevant vitamin D analogs.
| Compound | Assay | Parameter | Value | Cell Line/System |
| This compound (CTA018) | CYP24A1 Inhibition | IC50 | 27 ± 6 nM[1] | Not Specified |
| PRI-5202 (Vitamin D Analog) | CYP24A1 mRNA Expression | EC50 | 0.92 ± 0.20 nM | 14433 Ovarian Cancer Cells |
| PRI-5202 (Vitamin D Analog) | CYP24A1 mRNA Expression | EC50 | 2.98 ± 1.10 nM | 13781 Ovarian Cancer Cells |
Note: Data for this compound's VDR activation potency is currently limited in publicly available literature. The EC50 values for PRI-5202 are provided as a reference for a potent vitamin D analog.
Signaling Pathway
This compound exerts its effects through the Vitamin D Receptor (VDR) signaling pathway. Upon entering the cell, it binds to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The this compound-VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a variety of cellular processes, including cell proliferation, differentiation, and immune response. Concurrently, this compound inhibits the CYP24A1 enzyme, preventing the breakdown of the active vitamin D hormone and thus prolonging and amplifying the signaling cascade.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the proliferation and viability of adherent cell lines (e.g., keratinocytes, cancer cell lines).
Materials:
-
Target cells (e.g., HaCaT keratinocytes, MCF-7 breast cancer cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO or ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 nM to 1 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
VDR Activation Reporter Gene Assay
This assay measures the ability of this compound to activate the Vitamin D Receptor using a reporter gene system.
Materials:
-
Host cells (e.g., HEK293T, HepG2)
-
VDR expression vector
-
VDRE-luciferase reporter vector
-
Transfection reagent
-
This compound stock solution
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect host cells with the VDR expression vector and the VDRE-luciferase reporter vector in a 96-well plate.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 nM to 100 nM) and a positive control (e.g., 1α,25-dihydroxyvitamin D3). Include a vehicle control.
-
Incubation: Incubate for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Plot the fold induction of luciferase activity against the log of the this compound concentration to determine the EC50 value.
CYP24A1 Inhibition Assay
This protocol determines the inhibitory effect of this compound on the CYP24A1 enzyme.
Materials:
-
Source of CYP24A1 enzyme (e.g., microsomes from cells overexpressing CYP24A1)
-
This compound stock solution
-
Substrate for CYP24A1 (e.g., radiolabeled 25-hydroxyvitamin D3)
-
NADPH
-
Incubation buffer
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS or HPLC system for metabolite analysis
Procedure:
-
Pre-incubation: In a microcentrifuge tube, pre-incubate the CYP24A1 enzyme source with various concentrations of this compound (e.g., 1 nM to 1 µM) in the incubation buffer for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Metabolite Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the presence of the substrate's metabolites using LC-MS/MS or HPLC.
-
Data Analysis: Determine the rate of metabolite formation at each this compound concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Pro-inflammatory Cytokine Secretion Assay (ELISA)
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) from immune cells.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, macrophages)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound stock solution
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest
-
Plate reader
Procedure:
-
Cell Seeding: Seed immune cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL). Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of the cytokine in each sample. Determine the inhibitory effect of this compound on cytokine secretion.
Conclusion
This compound is a promising dual-action vitamin D analog with potent in vitro activities. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in various cell-based models. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell type and experimental setup. Careful consideration of vehicle controls and appropriate statistical analysis are crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols for CTA018 in Keratinocyte Proliferation Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CTA018 is a novel vitamin D analog characterized by its dual mechanism of action: it functions as a Vitamin D Receptor (VDR) agonist and a potent inhibitor of the enzyme CYP24A1.[1][2] The VDR is a well-established regulator of keratinocyte proliferation and differentiation.[3][4] Activation of the VDR, typically by the active form of vitamin D, calcitriol, has been shown to inhibit the proliferation of keratinocytes and promote their terminal differentiation.[5] This anti-proliferative effect is a cornerstone of treatment for hyperproliferative skin disorders such as psoriasis.
Furthermore, CTA018 inhibits CYP24A1, the primary enzyme responsible for the catabolism of active vitamin D metabolites. By preventing the degradation of the active ligand, CTA018 may enhance and prolong the signaling through the VDR. This dual action suggests that CTA018 could be a potent modulator of keratinocyte activity. These application notes provide detailed protocols to investigate the effects of CTA018 on keratinocyte proliferation.
Putative Signaling Pathway of CTA018 in Keratinocytes
CTA018, as a VDR agonist, is expected to bind to the Vitamin D Receptor in keratinocytes. This binding is anticipated to initiate a signaling cascade that influences the expression of genes involved in cell cycle regulation, ultimately leading to a decrease in proliferation and an increase in differentiation. Its inhibitory effect on CYP24A1 is expected to amplify this effect by maintaining higher intracellular levels of the active VDR ligand.
Experimental Protocols
To assess the anti-proliferative effects of CTA018 on keratinocytes, the following standard in vitro assays are recommended. The immortalized human keratinocyte cell line HaCaT is a suitable model.
Protocol 1: MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
HaCaT keratinocytes
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
CTA018 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of CTA018 in serum-free DMEM. After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the CTA018 dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control.
Protocol 2: BrdU Assay for DNA Synthesis
The BrdU (Bromodeoxyuridine) assay quantifies newly synthesized DNA, providing a direct measure of cell proliferation.
Materials:
-
HaCaT keratinocytes
-
DMEM with 10% FBS
-
CTA018 stock solution
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
Substrate for detection
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed and treat HaCaT cells with CTA018 as described in the MTT assay protocol (Steps 1-3).
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well. Incubate for the remainder of the treatment time to allow for BrdU incorporation.
-
Fixation: Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the cells with PBS. Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the cells with PBS. Add the appropriate substrate and measure the signal using a microplate reader.
-
Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effect of CTA018 on keratinocyte proliferation.
Data Presentation
As direct experimental data for CTA018 in keratinocyte proliferation assays is not yet publicly available, the following table presents representative data for the effects of calcipotriol, a well-characterized vitamin D analog, on HaCaT cell proliferation. This data can serve as a benchmark for expected outcomes when testing CTA018.
| Compound | Concentration | Incubation Time (hours) | Proliferation Inhibition (%) | Reference |
| Calcipotriol | 10⁻⁸ M | 72 | ~32% | |
| Calcipotriol | 10⁻⁷ M | 72 | ~50% | |
| Calcipotriol | 10⁻⁶ M | 72 | ~65% |
Note: The above data is illustrative and sourced from studies on calcipotriol. Actual results with CTA018 may vary.
Expected Outcomes
Based on its dual mechanism as a VDR agonist and CYP24A1 inhibitor, it is hypothesized that CTA018 will demonstrate a dose-dependent inhibition of keratinocyte proliferation. Due to its CYP24A1 inhibitory activity, CTA018 may exhibit greater potency and/or a more sustained anti-proliferative effect compared to VDR agonists that do not inhibit this enzyme. It is anticipated that the IC₅₀ value for CTA018 in these assays will be in the nanomolar range.
Troubleshooting
-
Low signal in control wells: Cell density may be too low, or cells may not be healthy. Ensure proper cell culture techniques and optimize seeding density.
-
High variability between replicate wells: Inconsistent cell seeding or pipetting errors. Use multichannel pipettes for reagent addition where possible and ensure even cell suspension.
-
Inconsistent results: Solvent effects. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
Conclusion
CTA018 presents a promising candidate for the modulation of keratinocyte proliferation due to its dual activity as a VDR agonist and a CYP24A1 inhibitor. The provided protocols offer a robust framework for researchers to investigate and quantify the effects of CTA018 on keratinocytes, which could have significant implications for the development of new therapies for hyperproliferative skin diseases.
References
- 1. A theoretical insight to understand the molecular mechanism of dual target ligand CTA-018 in the chronic kidney disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D analogues targeting CYP24 in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reciprocal role of vitamin D receptor on β-catenin regulated keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D signaling regulates oral keratinocyte proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcitriol inhibits keratinocyte proliferation by upregulating leukocyte elastase inhibitor (serpin B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VDR Activation Assays Using CTA018
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTA018, also known as Lunacalcipol, is a novel Vitamin D analog characterized by a dual mechanism of action, functioning as both a Vitamin D Receptor (VDR) agonist and a potent inhibitor of the enzyme CYP24A1.[1][2] CYP24A1 is the primary enzyme responsible for the catabolism of 1α,25-dihydroxyvitamin D3 (calcitriol), the active form of Vitamin D. By inhibiting CYP24A1, CTA018 effectively amplifies the Vitamin D signaling pathway, leading to a more sustained activation of the VDR. This unique characteristic makes CTA018 a subject of significant interest in research and drug development, particularly for conditions such as chronic kidney disease (CKD) and secondary hyperparathyroidism.[2][3] These application notes provide detailed protocols for assessing the VDR activation potential of CTA018 using a luciferase reporter gene assay, a standard and robust method for quantifying nuclear receptor activation.
VDR Signaling Pathway and CTA018's Dual Mechanism of Action
The Vitamin D Receptor is a ligand-activated transcription factor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. The canonical VDR signaling pathway is initiated by the binding of its ligand, such as calcitriol (B1668218) or a synthetic analog like CTA018.
Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the initiation of transcription of VDR-responsive genes.
CTA018 enhances this process through its dual action:
-
VDR Agonism : CTA018 directly binds to and activates the VDR, initiating the signaling cascade.
-
CYP24A1 Inhibition : By inhibiting CYP24A1, CTA018 prevents the breakdown of itself and the natural VDR ligand, calcitriol, leading to a more prolonged and potent activation of the VDR.
dot
Caption: VDR signaling pathway activated by CTA018.
Data Presentation
The following tables summarize the key quantitative data for CTA018 in relation to VDR activation and CYP24A1 inhibition.
Table 1: In Vitro Activity of CTA018
| Parameter | Value | Reference Compound | Reference Value |
| CYP24A1 Inhibition (IC₅₀) | 27 ± 6 nM | Ketoconazole | 253 ± 20 nM |
| VDR Binding Affinity | 15-fold lower than 1α,25(OH)₂D₃ | 1α,25(OH)₂D₃ | - |
Data sourced from Nagamani et al., 2018.[2]
Table 2: Representative Dose-Response Data for CTA018 in a VDR-Luciferase Reporter Assay
| CTA018 Concentration (nM) | Fold Activation (mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 0.1 | 3.5 ± 0.4 |
| 1 | 12.8 ± 1.5 |
| 10 | 45.2 ± 5.1 |
| 100 | 89.7 ± 9.8 |
| 1000 | 92.3 ± 10.5 |
| 1α,25(OH)₂D₃ (100 nM) | 100.0 ± 11.2 |
Note: This data is representative and compiled for illustrative purposes based on typical outcomes for potent VDR agonists.
Experimental Protocols
VDR Activation Luciferase Reporter Gene Assay
This protocol describes a cell-based assay to quantify the agonistic activity of CTA018 on the Vitamin D Receptor using a luciferase reporter system.
a. Principle
Cells are transiently co-transfected with two plasmids: an expression vector for the human VDR and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Vitamin D Response Elements (VDREs). Upon activation by a VDR agonist like CTA018, the VDR-RXR heterodimer binds to the VDREs and drives the expression of luciferase. The resulting luminescence is measured and is directly proportional to the level of VDR activation.
b. Materials
-
Cell Line: Human Embryonic Kidney (HEK293) cells are recommended due to their high transfection efficiency and low endogenous VDR expression.
-
Plasmids:
-
VDR Expression Vector (e.g., pCMV-hVDR)
-
VDRE-Luciferase Reporter Vector (e.g., pGL3-VDRE-Luc)
-
Control Vector for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase)
-
-
Reagents:
-
CTA018
-
1α,25-dihydroxyvitamin D3 (Calcitriol) as a positive control
-
Cell Culture Medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Transfection Reagent (e.g., Lipofectamine 2000)
-
Dual-Luciferase® Reporter Assay System
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for dissolving compounds)
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
c. Experimental Workflow
dot
Caption: Workflow for the VDR activation luciferase reporter assay.
d. Detailed Protocol
Day 1: Cell Seeding and Transfection
-
Trypsinize and count HEK293 cells. Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For each well, a representative mixture would be:
-
50 ng VDR expression vector
-
100 ng VDRE-luciferase reporter vector
-
5 ng pRL-TK control vector
-
-
Add the transfection complexes to the cells.
-
Incubate for 4-6 hours, then replace the medium with fresh complete medium.
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of CTA018 and calcitriol in DMSO.
-
Perform serial dilutions of the stock solutions in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM). Ensure the final DMSO concentration is below 0.1%.
-
Carefully remove the medium from the transfected cells and replace it with 100 µL of medium containing the different concentrations of CTA018, calcitriol, or vehicle control (DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Day 3: Luciferase Assay and Data Analysis
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Following the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System, add the luciferase assay reagent II (LAR II) to measure firefly luciferase activity, followed by the Stop & Glo® Reagent to quench the firefly luciferase and measure Renilla luciferase activity in a luminometer.
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency.
-
Calculate the fold activation for each concentration by dividing the normalized luciferase activity of the treated wells by the normalized luciferase activity of the vehicle control wells.
-
Plot the fold activation against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
CYP24A1 Inhibition Assay (Conceptual Overview)
To fully characterize CTA018, a CYP24A1 inhibition assay should also be performed. This can be achieved using human liver microsomes or recombinant CYP24A1 enzyme and a suitable substrate.
a. Principle
The inhibitory potential of CTA018 on CYP24A1 is determined by measuring the reduction in the metabolism of a known CYP24A1 substrate in the presence of varying concentrations of CTA018. The substrate metabolism can be monitored by quantifying the formation of a specific metabolite using methods like LC-MS/MS.
b. General Procedure
-
Incubate human liver microsomes or recombinant CYP24A1 with a known substrate (e.g., calcitriol) in the presence of a range of CTA018 concentrations.
-
Include a positive control inhibitor (e.g., ketoconazole) and a vehicle control.
-
Initiate the reaction by adding an NADPH-regenerating system.
-
After a specific incubation time, stop the reaction.
-
Extract the substrate and its metabolite and quantify their amounts using LC-MS/MS.
-
Calculate the percent inhibition of substrate metabolism at each CTA018 concentration and determine the IC₅₀ value.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the VDR activation properties of CTA018. The dual-luciferase reporter gene assay is a robust and sensitive method for determining the potency and efficacy of VDR agonists. By following these detailed procedures, scientists can obtain reliable and reproducible data to further elucidate the therapeutic potential of this promising Vitamin D analog.
References
Application Notes and Protocols for Immunohistochemical Analysis of Lunacalcipol-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Lunacalcipol (also known as CTA018) is a novel Vitamin D analog that functions as a "Vitamin D Signal Amplifier." It exhibits a dual mechanism of action, acting as a potent agonist for the Vitamin D Receptor (VDR) and an inhibitor of CYP24, the enzyme responsible for the catabolism of active vitamin D.[1][2] This dual action is believed to enhance the therapeutic efficacy of vitamin D signaling, making this compound a promising candidate for various therapeutic applications, including the treatment of secondary hyperparathyroidism (SHPT) and psoriasis.[1][2]
Immunohistochemistry (IHC) is a critical technique for visualizing the in-situ expression and localization of specific proteins within tissues. For researchers investigating the effects of this compound, IHC can provide valuable insights into the drug's mechanism of action by examining its impact on the expression and cellular distribution of its primary target, the Vitamin D Receptor (VDR), and other downstream markers. These application notes provide detailed protocols for performing IHC on tissues treated with this compound, with a focus on the detection of VDR.
Key Protein of Interest: Vitamin D Receptor (VDR)
The biological effects of this compound, like other vitamin D analogs, are mediated through the Vitamin D Receptor.[2] Upon binding to its ligand, the VDR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to vitamin D response elements (VDREs) on target genes, thereby regulating their transcription.[3][4] Therefore, assessing VDR expression and its subcellular localization (nuclear versus cytoplasmic) is a key readout for the cellular response to this compound treatment.
Experimental Protocols
I. Tissue Preparation
Proper tissue fixation and processing are crucial for preserving antigenicity and tissue morphology. The following protocol is recommended for preparing formalin-fixed, paraffin-embedded (FFPE) tissue blocks.
Protocol 1: Formalin Fixation and Paraffin (B1166041) Embedding
-
Tissue Fixation: Immediately following excision, fix tissues in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Dehydration: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions:
-
70% Ethanol: 2 changes, 1 hour each
-
95% Ethanol: 2 changes, 1 hour each
-
100% Ethanol: 3 changes, 1 hour each
-
-
Clearing: Clear the dehydrated tissues in xylene with 2 changes for 1 hour each.
-
Paraffin Infiltration: Infiltrate the cleared tissues with molten paraffin wax at 60°C. Perform 2-3 changes of paraffin, for 1-2 hours each, to ensure complete infiltration.
-
Embedding: Embed the infiltrated tissues in paraffin blocks.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemical Staining for Vitamin D Receptor (VDR)
This protocol outlines the steps for the immunohistochemical detection of VDR in FFPE tissue sections.
Materials:
-
Xylene
-
Graded ethanol series (100%, 95%, 80%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Anti-Vitamin D Receptor (VDR) antibody (See Table 1 for examples)
-
Biotinylated Secondary Antibody (species appropriate for the primary antibody)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Protocol 2: VDR Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). A common method is to use a steamer or water bath.
-
Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0) at 95-100°C for 20-40 minutes.[4][5]
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.[5]
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.[4]
-
Rinse with PBS (Phosphate Buffered Saline) 2 times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-VDR antibody in the blocking buffer to its optimal concentration (refer to the antibody datasheet and Table 1).
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Incubate sections with a biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.[6]
-
-
Signal Amplification:
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Incubate sections with DAB chromogen solution until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
Data Presentation
Quantitative analysis of VDR expression can be performed by scoring the percentage of positive cells and the staining intensity.
Table 1: Example of Primary Antibodies for VDR Immunohistochemistry
| Antibody Name | Host Species | Clonality | Recommended Dilution (IHC-P) | Manufacturer | Catalog Number |
| Anti-Vitamin D Receptor antibody [D-6] | Mouse | Monoclonal | 1:200 | Santa Cruz Biotechnology | sc-13133 |
| Anti-Vitamin D Receptor antibody (ab3508) | Rabbit | Polyclonal | 1:2000 | Abcam | ab3508 |
| Vitamin D Receptor/VDR Polyclonal Antibody | Rabbit | Polyclonal | 1:200 | Thermo Fisher Scientific | BS-2987R |
Table 2: Scoring System for VDR Expression
| Score | Percentage of Positive Cells | Staining Intensity |
| 0 | <10% | No staining |
| 1 | 10-30% | Weak staining |
| 2 | 31-75% | Moderate staining |
| 3 | >75% | Strong staining |
An immunoreactive score (IRS) can be calculated by multiplying the score for the percentage of positive cells by the staining intensity score.[3]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for VDR Immunohistochemistry
Caption: Immunohistochemistry workflow for VDR detection.
References
- 1. This compound | C28H42O4S | CID 10672195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Immunohistochemical Expression of Vitamin D Receptor (VDR) in Urinary Bladder Squamous Cell Carcinoma - Turkish Journal of Pathology [turkjpath.org]
- 4. Immunohistochemical evaluation of vitamin D receptor (VDR) expression in cutaneous melanoma tissues and four VDR gene polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labpages2.moffitt.org [labpages2.moffitt.org]
- 6. 免疫组织化学操作步骤 [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing Lunacalcipol Concentration for Cell-Based Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Lunacalcipol concentration in various cell-based assays. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CTA-018) is a novel vitamin D analog characterized by a dual mechanism of action. It functions as both a potent agonist for the Vitamin D Receptor (VDR) and a strong inhibitor of the enzyme CYP24A1.[1][2][3][4] CYP24A1 is the primary enzyme responsible for the catabolism of the active form of vitamin D, 1,25-dihydroxyvitamin D3. By inhibiting CYP24A1, this compound prevents its own breakdown and that of endogenous active vitamin D, thereby amplifying and prolonging VDR signaling. This dual action is believed to enhance its therapeutic efficacy.
Q2: What are the key cellular effects of this compound observed in preclinical studies?
Preclinical research has demonstrated that this compound can inhibit the proliferation of rapidly dividing cells, such as keratinocytes, and suppress the secretion of pro-inflammatory cytokines. These properties make it a compound of interest for hyperproliferative and inflammatory conditions.
Q3: In which solvents should I dissolve this compound for use in cell-based assays?
Due to its lipophilic nature, this compound is poorly soluble in aqueous media.[3][5] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[6][7][8][9][10] The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration in your cell-based assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound at expected concentrations. | 1. Suboptimal Concentration Range: The tested concentrations may be too low to elicit a biological response. 2. Compound Degradation: this compound may be unstable in the cell culture medium over the course of the experiment.[4][11][12] 3. Low VDR Expression: The cell line used may have low or absent expression of the Vitamin D Receptor (VDR). | 1. Perform a wide-range dose-response experiment: Test concentrations from picomolar to micromolar ranges to identify the effective concentration window. 2. Minimize exposure to light and perform fresh dilutions: Protect the stock solution from light and prepare fresh dilutions in culture medium for each experiment. Consider the stability of the compound in your specific media over the incubation period. 3. Confirm VDR expression: Verify VDR expression in your cell line at both the mRNA and protein levels (e.g., via RT-qPCR or Western blot). |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Incomplete Solubilization: this compound may not be fully dissolved in the culture medium, leading to inconsistent concentrations. 3. Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity conditions, affecting cell growth. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating to ensure a uniform cell density in each well. 2. Vortex stock solution before dilution: Vigorously mix the this compound stock solution before diluting it into the culture medium to ensure homogeneity. 3. Avoid using the outer wells of the plate: To minimize edge effects, fill the outer wells with sterile PBS or culture medium and use only the inner wells for the experiment. |
| Observed cytotoxicity at low concentrations. | 1. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) may be too high. 2. Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to vitamin D analogs. | 1. Perform a solvent toxicity control: Treat cells with the highest concentration of the solvent used in your experiment to ensure it does not affect cell viability. 2. Titrate down the concentration: Use a lower concentration range to identify a non-toxic, effective dose. 3. Test in a different cell line: If possible, confirm your findings in another relevant cell line to ensure the observed effects are not cell-type specific. |
| Inconsistent results with different batches of this compound. | 1. Compound Purity and Integrity: The purity and integrity of the compound may vary between batches. 2. Improper Storage: The compound may have degraded due to improper storage conditions. | 1. Obtain a certificate of analysis: Ensure the purity of each batch of this compound. 2. Store properly: Store the compound as recommended by the manufacturer, protected from light and moisture. |
Quantitative Data Summary
While specific IC50 and EC50 values for this compound in a wide range of cell-based assays are not extensively published, the following table provides a key piece of quantitative data and estimated effective concentration ranges based on its known activity and data from similar vitamin D analogs.
| Parameter | Value | Assay Type | Reference |
| IC50 for CYP24A1 Inhibition | 27 ± 6 nM | Enzyme Inhibition Assay | [1][2] |
| Estimated EC50 for VDR Activation | 1 - 100 nM | Reporter Gene Assay | Based on VDR agonist activity |
| Estimated IC50 for Cell Proliferation | 10 nM - 1 µM | Proliferation Assay (e.g., MTT, BrdU) | Based on data for other potent vitamin D analogs |
| Estimated EC50 for Anti-Inflammatory Effects | 10 - 500 nM | Cytokine Secretion Assay (e.g., ELISA) | Based on data for other potent vitamin D analogs |
Note: These estimated ranges should be used as a starting point for your own dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Cell Proliferation Assay (MTT-based)
This protocol provides a general method for assessing the effect of this compound on the proliferation of adherent cells.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
CYP24A1 Inhibition Assay (Cell-Based)
This protocol outlines a method to assess the inhibitory effect of this compound on CYP24A1 activity in intact cells.
Materials:
-
Cell line with inducible CYP24A1 expression (e.g., kidney or intestinal cells)
-
Complete cell culture medium
-
1,25-dihydroxyvitamin D3 (Calcitriol) to induce CYP24A1 expression
-
This compound stock solution
-
Substrate for CYP24A1 (e.g., radiolabeled 25-hydroxyvitamin D3)
-
24-well cell culture plates
-
Scintillation counter and fluid (if using a radiolabeled substrate) or LC-MS/MS for metabolite analysis
Procedure:
-
Seed cells in a 24-well plate and grow to confluency.
-
Induce CYP24A1 expression by treating the cells with a saturating concentration of Calcitriol (e.g., 10-100 nM) for 24-48 hours.
-
Wash the cells with PBS to remove the inducer.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 1-2 hours.
-
Add the CYP24A1 substrate to each well and incubate for a defined period (e.g., 1-4 hours).
-
Collect the cell culture supernatant.
-
Extract the vitamin D metabolites from the supernatant.
-
Quantify the amount of the CYP24A1-specific metabolite produced using a scintillation counter or LC-MS/MS.
-
Calculate the percentage of CYP24A1 inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Figure 1: Dual mechanism of action of this compound.
Figure 2: Workflow for a cell proliferation assay (MTT-based).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CYP24A1 inhibition facilitates the anti-tumor effect of vitamin D3 on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO [mdpi.com]
- 11. Inhibition of protein kinase CK2 reduces Cyp24a1 expression and enhances 1,25-dihydroxyvitamin D(3) antitumor activity in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Navigating Lunacalcipol Stability: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals working with the novel vitamin D analogue Lunacalcipol, ensuring its stability in experimental buffers is paramount for obtaining reliable and reproducible results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
This technical support center aims to provide a foundational understanding of potential stability issues and guide researchers in setting up appropriate experimental conditions. The information presented here is based on general principles of small molecule stability and may need to be adapted based on specific experimental findings with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect this compound stability in aqueous buffers?
Several factors can influence the stability of a compound like this compound in a solution:
-
pH: The acidity or alkalinity of the buffer can lead to hydrolysis or other pH-dependent degradation reactions.
-
Buffer Species: The chemical nature of the buffer components themselves can sometimes interact with the compound.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A decrease in concentration suggests degradation. To troubleshoot this, consider the following:
-
Storage Conditions: Was the solution stored at the recommended temperature and protected from light?
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade some molecules. Aliquoting your stock solution is recommended.
-
Contamination: Microbial or chemical contamination could also contribute to degradation.
Q3: How can I determine the optimal buffer conditions for my experiments with this compound?
To determine the optimal buffer conditions, a systematic stability study is recommended. This typically involves:
-
pH Screening: Prepare a series of buffers with varying pH values (e.g., pH 4, 7, 9).
-
Incubation: Incubate aliquots of this compound in each buffer at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Analysis: At various time points, analyze the concentration of the remaining this compound using a suitable analytical method like HPLC.
-
Data Evaluation: The condition that shows the least degradation over time is considered optimal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent results between experiments. | This compound degradation in the experimental buffer. | Perform a preliminary stability check of this compound in your chosen buffer under the experimental conditions (time, temperature). Consider using a freshly prepared solution for each experiment. |
| Precipitation of this compound in the buffer. | Poor solubility of this compound at the chosen pH or concentration. | Determine the solubility of this compound across a range of pH values. Adjust the buffer pH or consider the use of a co-solvent if compatible with your experimental setup. |
| Appearance of new peaks in my analytical chromatogram. | Degradation of this compound into new chemical entities. | This suggests chemical instability. It is crucial to characterize these degradation products if possible, as they might interfere with your assay. Consider adjusting buffer conditions (pH, temperature) to minimize degradation. |
Experimental Protocols
Protocol: Preliminary pH Stability Assessment of this compound
-
Buffer Preparation: Prepare a set of common biological buffers (e.g., Phosphate, Tris, Citrate) at various pH levels (e.g., 5.0, 7.4, 9.0).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, Ethanol).
-
Sample Preparation: Spike the this compound stock solution into each buffer to a final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues.
-
Incubation: Incubate the samples at a relevant experimental temperature (e.g., 37°C). Include a control sample stored at -20°C or -80°C where degradation is expected to be minimal.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the percentage of remaining this compound against time for each buffer condition to determine the rate of degradation.
Visualizing Experimental Workflow and Potential Degradation
To aid in experimental design and understanding potential outcomes, the following diagrams illustrate a typical workflow for assessing compound stability and a conceptual representation of potential degradation pathways.
References
Technical Support Center: Troubleshooting Lunacalcipol Precipitation in Media
Welcome to the technical support center for Lunacalcipol. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a vitamin D analog that acts as a potent Vitamin D Receptor (VDR) agonist and an inhibitor of CYP24, the enzyme responsible for breaking down active vitamin D. This dual mechanism of action makes it a subject of interest in various research fields, including studies on cell proliferation and inflammatory responses.
Q2: What are the general solubility properties of this compound?
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of hydrophobic compounds like this compound is a common issue when an organic stock solution is introduced into an aqueous cell culture medium.[3][4] This "crashing out" occurs due to the sudden change in the solvent environment. Other contributing factors can include the final concentration of this compound, the temperature of the media, and interactions with other media components.[4]
Q4: What does this compound precipitation look like?
Precipitation can manifest as a fine, crystalline solid, a cloudy or hazy appearance in the medium, or small particles floating in the culture vessel. It's crucial to distinguish this from microbial contamination, which is often accompanied by a rapid change in media pH and the presence of visible microorganisms under a microscope.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Problem: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
This is the most common form of precipitation and is often due to "solvent shock," where the rapid dilution of the organic solvent into the aqueous medium causes the compound to become insoluble.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the cell culture medium. | Decrease the final working concentration. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration for your specific medium and conditions. |
| Rapid Dilution/Solvent Shock | Adding a concentrated stock solution directly and quickly into the medium causes a rapid solvent exchange, leading to precipitation. | Pre-warm the media to 37°C. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media. |
| High Stock Solution Concentration | A very high concentration in the stock solution can exacerbate the solvent shock effect. | If precipitation persists, try preparing a lower concentration stock solution in DMSO or ethanol (B145695). |
Issue 2: Delayed Precipitation After Incubation
Problem: The medium is clear initially but becomes cloudy or shows precipitate after a period of incubation.
Delayed precipitation can be caused by the compound's instability in the complex culture environment over time or by changes in the media itself.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly moving culture vessels between the incubator and the bench can cause temperature cycling, affecting compound solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with a heated stage. |
| Interaction with Serum Proteins | While serum can aid in solubilizing vitamin D analogs, interactions over time can sometimes lead to the formation of insoluble complexes. | Consider preparing fresh this compound-containing media for each experiment, especially for long-term cultures. |
| pH Changes in Media | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of the compound. | Ensure your medium is adequately buffered. Monitor the pH of the medium, especially in high-density cultures. |
| Evaporation | Evaporation of water from the culture medium increases the concentration of all components, potentially exceeding the solubility limit of this compound. | Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for dissolving and diluting this compound to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO or absolute ethanol to create a stock solution (e.g., 10 mM). Based on the solubility of the similar compound Calcitriol, concentrations up to 20 mM in DMSO should be achievable.
-
Ensure the compound is fully dissolved by vortexing. Brief sonication can be used if necessary.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into small, single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C. Vitamin D analogs can be light-sensitive.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
To minimize the final solvent concentration (ideally ≤ 0.1%), perform a serial dilution if necessary.
-
Slowly add the required volume of the stock solution dropwise into the pre-warmed medium while gently vortexing or swirling the tube. This gradual addition is critical to prevent solvent shock.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This experiment will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
-
Prepare a Serial Dilution of this compound in DMSO:
-
Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
-
Add to Media:
-
In a 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 200 µL).
-
Add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 1 µL). Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those specific conditions.
-
Visualizations
This compound Signaling Pathway
Caption: Canonical signaling pathway of this compound via the Vitamin D Receptor.
Experimental Workflow: Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solutions to avoid precipitation.
References
Identifying and minimizing Lunacalcipol off-target effects
Welcome to the technical support center for Lunacalcipol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the off-target effects of this compound during experimentation.
Compound Profile: this compound (Hypothetical)
-
Primary Target: Luna Kinase 1 (LK1), a serine/threonine kinase implicated in oncogenic signaling pathways.
-
Key Off-Target: Solar Kinase 2 (SK2), a kinase with high structural homology to LK1, known to be involved in regulating cardiac muscle contraction.
-
Therapeutic Goal: To selectively inhibit LK1 for anti-cancer applications while minimizing cardiac-related side effects due to SK2 inhibition.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Unexpectedly high levels of cytotoxicity are observed in cell-based assays at concentrations that should be specific for the primary target, LK1.
-
Question: Why is this compound causing significant cell death at concentrations intended to be selective for LK1?
-
Possible Cause 1: Off-target kinase inhibition. this compound may be inhibiting other kinases that are essential for cell survival.[1] The structural similarity of ATP-binding pockets across the human kinome makes absolute specificity challenging.[1]
-
Solution 1a: Perform a dose-response analysis. Titrate this compound to determine the lowest concentration that effectively inhibits LK1 phosphorylation without causing excessive cell death.[1]
-
Solution 1b: Use a structurally unrelated inhibitor of LK1. If a different inhibitor for the same target does not produce the same level of cytotoxicity, it suggests the cell death is due to an off-target effect of this compound.[1]
-
Solution 1c: Conduct a kinome-wide selectivity screen. Profiling this compound against a broad panel of kinases can identify unintended targets.[2]
-
Possible Cause 2: Compound solubility issues. The compound may be precipitating in the cell culture media, leading to non-specific toxic effects.
-
Solution 2: Verify the solubility of this compound in your specific cell culture media and consider using a lower concentration or a different solvent.
Issue 2: The observed cellular phenotype does not match the expected outcome from inhibiting the LK1 pathway.
-
Question: My results show an unexpected cellular response, such as increased proliferation, when inhibition was expected. What could be the cause?
-
Possible Cause 1: Paradoxical pathway activation. Inhibition of a kinase can sometimes lead to the activation of a feedback loop, resulting in the paradoxical activation of a downstream signaling pathway.
-
Solution 1: Analyze the phosphorylation status of downstream effectors in the LK1 pathway and related pathways using Western blotting to map out the signaling cascade and identify any unexpected activation events.
-
Possible Cause 2: Off-target effects on an opposing pathway. this compound might be inhibiting an off-target kinase that normally suppresses the observed phenotype.
-
Solution 2a: Use genetic methods like siRNA or CRISPR to knock down the primary target, LK1. If the phenotype of the genetic knockdown matches the phenotype from this compound treatment, it supports an on-target effect.
-
Solution 2b: Refer to the results of a kinome scan to identify potential off-target kinases that could explain the observed phenotype.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the effects I'm seeing in my cellular assays are due to the inhibition of LK1 and not the off-target, SK2?
A1: A multi-faceted approach is best to differentiate on-target from off-target effects:
-
Use a Rescue Experiment: Transfect cells with a drug-resistant mutant of LK1. This should reverse the on-target effects of this compound but will not affect the off-target effects on SK2.
-
Compare with Knockdown: Use siRNA or CRISPR to specifically reduce the expression of LK1. The resulting phenotype should mirror the on-target effects of this compound.
-
Analyze Downstream Signaling: Use Western blotting to measure the phosphorylation of known, specific downstream substrates of both LK1 and SK2. This can directly show which pathway is being inhibited at a given concentration of this compound.
Q2: What is the best way to determine the selectivity of this compound?
A2: Kinome profiling is a comprehensive method to determine the selectivity of a kinase inhibitor. This involves screening the inhibitor against a large panel of kinases to identify all potential interactions. The data is often presented as a selectivity index, which compares the inhibitory potency against the intended target versus other kinases.
Q3: Can off-target effects of this compound be beneficial?
A3: Yes, in some instances, off-target effects can contribute to the therapeutic efficacy of a drug, a concept known as polypharmacology. For example, if this compound inhibits another oncogenic kinase in addition to LK1, it could result in a more potent anti-cancer effect. However, it is crucial to identify and characterize all off-target interactions to understand the full pharmacological profile of the compound.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Description |
| LK1 | 15 | Primary On-Target |
| SK2 | 250 | Primary Off-Target |
| Kinase A | >10,000 | No significant inhibition |
| Kinase B | 8,500 | No significant inhibition |
| Kinase C | 1,200 | Weak inhibition |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Table 2: Dose-Response of this compound on Cell Viability
| Cell Line | Primary Kinase Expressed | This compound EC50 (nM) |
| Cancer Cell Line A | LK1 | 50 |
| Cancer Cell Line B | LK1 | 75 |
| Cardiomyocyte Cell Line | SK2 | 800 |
| Control Cell Line | Neither | >10,000 |
EC50 values represent the concentration of this compound that reduces cell viability by 50%.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is for determining the IC50 of this compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., LK1 or SK2)
-
Kinase assay buffer
-
ATP
-
Substrate peptide
-
This compound dilution series
-
ADP-Glo™ Kinase Assay kit
Procedure:
-
Prepare a dilution series of this compound in the kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or a vehicle control.
-
Add the diluted kinase to each well, except for the negative control wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mix of the substrate and ATP to all wells.
-
Incubate the reaction at 30°C for 45 minutes.
-
Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
Protocol 2: Western Blotting for Pathway Analysis
This protocol is for analyzing the phosphorylation status of downstream targets of LK1 and SK2.
Materials:
-
Cell lysates from cells treated with this compound or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-LK1-substrate, anti-phospho-SK2-substrate, and loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells using ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control.
Protocol 3: MTT Cell Viability Assay
This protocol measures cell viability as an indicator of cytotoxicity.
Materials:
-
Cells plated in a 96-well plate
-
This compound dilution series
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound and incubate for the desired duration (e.g., 24-72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Record the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Signaling pathways for on-target (LK1) and off-target (SK2) effects of this compound.
Caption: Experimental workflow for identifying and minimizing this compound off-target effects.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity with this compound.
References
Technical Support Center: Improving the Solubility of CTA018
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with CTA018, a dual target ligand investigated for chronic kidney disease.[1] The following information is based on established methodologies for enhancing the solubility of poorly water-soluble compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with CTA018 in a question-and-answer format.
Question 1: My stock solution of CTA018 in an organic solvent precipitates when diluted with an aqueous buffer. What should I do?
Answer:
Precipitation upon addition to an aqueous medium is a common issue for hydrophobic compounds. This is often due to the drug being forced out of solution as the polarity of the solvent system increases. Here are a few strategies to address this:
-
Optimize the Co-solvent System: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a drug in an aqueous solution.[2][3] It is crucial to identify a co-solvent that is compatible with your experimental system and to determine the optimal concentration that maintains CTA018 solubility without compromising the experiment.
-
Adjust the pH of the Final Solution: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[4][5] If CTA018 has ionizable functional groups, adjusting the pH of your aqueous buffer could significantly improve its solubility.
-
Utilize Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.
Experimental Protocol: Co-solvent Screening for Improved CTA018 Solubility
Objective: To determine the most effective co-solvent and its optimal concentration for solubilizing CTA018 in an aqueous buffer.
Materials:
-
CTA018 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a Concentrated Stock Solution of CTA018: Dissolve CTA018 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Co-solvent/Aqueous Buffer Mixtures: Prepare a series of PBS solutions containing varying percentages of each co-solvent (DMSO, Ethanol, PG, PEG 400). For example, create solutions with 1%, 5%, 10%, and 20% (v/v) of each co-solvent in PBS.
-
Solubility Measurement:
-
Add a small, fixed amount of the CTA018 stock solution to each co-solvent/buffer mixture.
-
Vortex the samples vigorously for 1-2 minutes.
-
Allow the samples to equilibrate at room temperature for 1-2 hours.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples to pellet any undissolved compound.
-
Measure the concentration of the dissolved CTA018 in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Compare the solubility of CTA018 across the different co-solvent systems and concentrations to identify the optimal conditions.
Data Presentation:
Table 1: Solubility of CTA018 in Various Co-solvent Systems
| Co-solvent | Concentration (% v/v) | Visual Observation | CTA018 Solubility (µg/mL) |
| DMSO | 1% | Precipitation | 5.2 ± 0.8 |
| 5% | Slight Haze | 25.7 ± 2.1 | |
| 10% | Clear Solution | 89.4 ± 5.3 | |
| 20% | Clear Solution | 152.1 ± 8.9 | |
| Ethanol | 1% | Precipitation | 4.8 ± 0.6 |
| 5% | Precipitation | 18.3 ± 1.5 | |
| 10% | Slight Haze | 65.9 ± 4.7 | |
| 20% | Clear Solution | 110.5 ± 7.2 | |
| PEG 400 | 1% | Precipitation | 6.1 ± 0.9 |
| 5% | Slight Haze | 35.4 ± 2.8 | |
| 10% | Clear Solution | 120.8 ± 6.5 | |
| 20% | Clear Solution | 195.3 ± 10.4 |
Note: The data presented are hypothetical and for illustrative purposes.
Diagram of Experimental Workflow:
References
- 1. Item - A theoretical insight to understand the molecular mechanism of dual target ligand CTA-018 in the chronic kidney disease pathogenesis - Public Library of Science - Figshare [plos.figshare.com]
- 2. longdom.org [longdom.org]
- 3. ijsdr.org [ijsdr.org]
- 4. pharmaguddu.com [pharmaguddu.com]
- 5. dergipark.org.tr [dergipark.org.tr]
Addressing variability in Lunacalcipol experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results and to provide guidance on troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Lunacalcipol?
This compound, also known as CTA018, is a Vitamin D analog characterized by a dual mechanism of action.[1][2] It functions as both a potent agonist for the Vitamin D Receptor (VDR) and a robust inhibitor of the enzyme CYP24, which is responsible for the catabolism of vitamin D hormones.[1][2] This dual activity is intended to enhance its therapeutic efficacy and safety profile compared to traditional Vitamin D replacement therapies.[2]
Q2: We are observing lower than anticipated potency in our cell-based assays. What are the potential causes?
Several factors can contribute to reduced potency in in-vitro experiments:
-
Cell Line Integrity: Ensure the cell line being used expresses sufficient levels of the Vitamin D Receptor (VDR). VDR expression can fluctuate with passage number. It is advisable to periodically verify VDR expression via qPCR or western blotting.
-
Serum Vitamin D Levels: The concentration of vitamin D in the culture medium, particularly in fetal bovine serum (FBS), can compete with this compound for VDR binding. Consider using charcoal-stripped FBS to minimize this variability.
-
CYP24A1 Expression: The basal expression level of CYP24A1 in your cell line can influence the apparent potency of this compound. Higher levels of CYP24A1 may require higher concentrations of this compound to achieve a therapeutic effect.
-
Assay-Specific Conditions: Optimize assay parameters such as cell density, incubation time, and the concentration of other reagents.
Q3: Our in vivo study results show significant variability between subjects. What are the common sources of this variability?
In vivo studies can be influenced by a range of factors:
-
Animal Strain and Health: Different animal strains can exhibit varied responses to Vitamin D analogs. Ensure all animals are healthy and free from underlying conditions that could affect the study outcome.
-
Dietary Vitamin D: The vitamin D content in the animal chow can significantly impact the baseline physiological state. Utilize a standardized diet with a known vitamin D concentration to ensure consistency across all cohorts.
-
Drug Formulation and Administration: Inconsistent drug formulation or administration can lead to variability in exposure. Ensure the formulation is homogenous and that the administration technique (e.g., oral gavage, intraperitoneal injection) is consistent.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between individual animals.
Troubleshooting Guides
Issue: Inconsistent Dose-Response Curve
If you are observing a variable or shifted dose-response curve for this compound in your experiments, consider the following troubleshooting steps:
-
Confirm Compound Integrity: Verify the purity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation.
-
Standardize Experimental Conditions: Ensure all experimental parameters, including cell seeding density, media composition, and incubation times, are kept consistent across all experiments.
-
Assess Target Engagement: Perform experiments to confirm that this compound is interacting with its intended targets in your system. This can include a VDR ligand binding assay or a CYP24 inhibition assay.
Issue: Unexpected Off-Target Effects
Should you observe cellular or physiological changes that are not consistent with the known mechanism of action of this compound, a systematic investigation is warranted:
-
Review Literature for Similar Compounds: Investigate whether other Vitamin D analogs have been reported to produce similar effects.
-
Control Experiments: Include appropriate negative and positive controls in your experimental design to help differentiate between compound-specific effects and experimental artifacts.
-
Pathway Analysis: Utilize techniques such as RNA sequencing or proteomics to identify signaling pathways that are unexpectedly perturbed by this compound treatment.
Data Presentation
Table 1: Hypothetical this compound IC50 Values in Different Cancer Cell Lines
| Cell Line | VDR Expression (Relative Units) | CYP24A1 Expression (Relative Units) | This compound IC50 (nM) |
| Cell Line A | 1.2 | 0.8 | 15 |
| Cell Line B | 0.5 | 1.5 | 50 |
| Cell Line C | 1.5 | 0.3 | 8 |
Table 2: Illustrative In Vivo Tumor Growth Inhibition Data
| Treatment Group | N | Average Tumor Volume (Day 21) (mm³) | Standard Deviation |
| Vehicle Control | 10 | 1200 | 250 |
| This compound (10 mg/kg) | 10 | 650 | 150 |
| This compound (30 mg/kg) | 10 | 300 | 75 |
Experimental Protocols
Protocol 1: VDR Competitive Binding Assay
Objective: To determine the affinity of this compound for the Vitamin D Receptor.
Materials:
-
Recombinant human VDR
-
[³H]-Calcitriol (radiolabeled ligand)
-
This compound
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Scintillation fluid and counter
Methodology:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the recombinant VDR, a fixed concentration of [³H]-Calcitriol, and the various concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as filtration or size-exclusion chromatography.
-
Quantify the amount of bound [³H]-Calcitriol using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of this compound to determine the IC50 value.
Protocol 2: CYP24A1 Inhibition Assay
Objective: To measure the inhibitory effect of this compound on CYP24A1 activity.
Materials:
-
Microsomes from cells overexpressing CYP24A1
-
1α,25-dihydroxyvitamin D₃ (substrate)
-
NADPH regenerating system
-
This compound
-
LC-MS/MS system
Methodology:
-
Prepare a range of concentrations of this compound.
-
In a reaction tube, combine the CYP24A1-containing microsomes, the NADPH regenerating system, and the different concentrations of this compound.
-
Initiate the enzymatic reaction by adding the 1α,25-dihydroxyvitamin D₃ substrate.
-
Incubate the reaction for a specified period at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the primary metabolite (e.g., 1α,24,25-trihydroxyvitamin D₃) using LC-MS/MS.
-
Calculate the percent inhibition of CYP24A1 activity for each concentration of this compound and determine the IC50.
Visualizations
References
Technical Support Center: CTA018 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing treatment duration with CTA018 in vivo. The following information is curated to address common challenges and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CTA018?
A1: CTA018 is a dual-action Vitamin D analog. It functions as both a Vitamin D Receptor (VDR) agonist and a potent inhibitor of the enzyme Cytochrome P450 24A1 (CYP24A1).[1][2][3][4] This dual mechanism allows it to activate VDR-mediated gene expression while simultaneously preventing the breakdown of active Vitamin D hormones, thus amplifying Vitamin D signaling.
Q2: What is the recommended starting point for determining the optimal in vivo treatment duration for CTA018?
A2: The optimal treatment duration for CTA018 is highly dependent on the specific animal model, the disease state being studied, and the desired therapeutic outcome. As a starting point, researchers should consider the pharmacokinetics of similar Vitamin D analogs, which can have terminal half-lives ranging from 5 to 30 hours in rodent models.[5] A pilot study with staggered treatment durations (e.g., 1, 3, 7, and 14 days) is recommended to observe both therapeutic effects and potential side effects.
Q3: What are the key biomarkers to monitor when assessing the efficacy of CTA018 over different treatment durations?
A3: Key biomarkers for assessing efficacy, particularly in the context of Chronic Kidney Disease (CKD), include serum levels of intact parathyroid hormone (iPTH), serum calcium, and serum phosphorus. CTA018 has been shown to effectively suppress elevated iPTH levels. Additionally, monitoring the expression of VDR target genes in the tissue of interest can provide molecular evidence of CTA018 activity.
Q4: What are the potential side effects associated with long-term CTA018 treatment, and how can they be mitigated?
A4: A primary concern with long-term administration of VDR agonists is the risk of hypercalcemia (elevated serum calcium levels). CTA018 is designed to have a reduced calcemic effect compared to other VDR agonists. To mitigate this risk, it is crucial to monitor serum calcium levels regularly throughout the experiment. If hypercalcemia is observed, consider reducing the dose or the frequency of administration.
Q5: How does the CYP24A1 inhibitory activity of CTA018 influence the experimental design?
A5: The inhibition of CYP24A1 by CTA018 leads to a longer effective half-life of the active Vitamin D hormone. This means that CTA018 may be administered less frequently than traditional VDR agonists. When designing your study, consider that the inhibition of CYP24A1 can potentiate the effects of CTA018 over time.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Morbidity
| Potential Cause | Troubleshooting Steps |
| Hypercalcemia | 1. Immediately cease CTA018 administration. 2. Measure serum calcium levels in affected animals and in a control group. 3. If hypercalcemia is confirmed, future experiments should utilize a lower dose of CTA018. 4. Consider less frequent dosing intervals. |
| Off-target toxicity | 1. Perform a full necropsy and histopathological analysis of major organs to identify any signs of toxicity. 2. Review the literature for known off-target effects of VDR agonists or CYP24A1 inhibitors. 3. In subsequent experiments, include a dose-escalation phase to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Vehicle-related issues | 1. Ensure the vehicle used to dissolve and administer CTA018 is well-tolerated by the animal model. 2. Administer a vehicle-only control group to rule out any adverse effects of the vehicle itself. |
Issue 2: Lack of Efficacy or Suboptimal Therapeutic Response
| Potential Cause | Troubleshooting Steps |
| Insufficient Treatment Duration | 1. The therapeutic effect of CTA018 may require a longer duration of treatment to become apparent. 2. Design a follow-up study with extended treatment periods. 3. Monitor biomarkers at multiple time points to track the onset of the therapeutic response. |
| Inadequate Dosing | 1. The dose of CTA018 may be too low to elicit a significant response. 2. Perform a dose-response study to identify the optimal dose for your model. 3. Confirm target engagement by measuring the expression of VDR target genes in the target tissue. |
| Poor Bioavailability | 1. Review the formulation and route of administration for CTA018. 2. Consider alternative administration routes (e.g., intravenous vs. oral) that may improve bioavailability. 3. If possible, measure plasma concentrations of CTA018 to assess its pharmacokinetic profile in your model. |
| Advanced Disease State | 1. The disease model may be too advanced for CTA018 to exert a significant therapeutic effect. 2. Consider initiating treatment at an earlier stage of the disease progression. |
Data Presentation
Table 1: In Vitro Activity of CTA018
| Parameter | Value |
| CYP24A1 Inhibition (IC50) | 27 ± 6 nM |
| VDR Expression Induction | 15-fold lower than 1α,25(OH)2D3 |
Table 2: Template for In Vivo Study Data Collection for Treatment Duration Optimization
| Treatment Group | Duration (Days) | Dose (µg/kg) | Serum iPTH (pg/mL) | Serum Calcium (mg/dL) | Serum Phosphorus (mg/dL) | Body Weight (g) | Observations |
| Vehicle Control | |||||||
| CTA018 | |||||||
| ... |
Experimental Protocols
Protocol: Determining Optimal In Vivo Treatment Duration of CTA018 in a Rodent Model of Chronic Kidney Disease (5/6 Nephrectomy Model)
1. Animal Model and Acclimation:
- Induce Chronic Kidney Disease (CKD) in male Sprague-Dawley rats (200-250g) using the 5/6 nephrectomy model.
- Allow a 4-week post-surgery period for the development and stabilization of CKD, characterized by elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
- House animals under standard conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum.
- Acclimate animals to handling and injection procedures for one week prior to the start of the experiment.
2. Experimental Groups and Treatment:
- Randomly assign animals to the following groups (n=8 per group):
- Group 1: Vehicle Control (e.g., sterile corn oil)
- Group 2: CTA018 (low dose, e.g., 0.1 µg/kg)
- Group 3: CTA018 (high dose, e.g., 0.5 µg/kg)
- Prepare CTA018 in the appropriate vehicle immediately before use.
- Administer CTA018 or vehicle via intraperitoneal (IP) injection three times per week.
- Stagger the start of treatment for subgroups to achieve different treatment durations (e.g., 1, 2, 4, and 8 weeks).
3. Monitoring and Sample Collection:
- Monitor body weight and general health status daily.
- Collect blood samples via tail vein at baseline and at the end of each treatment duration for measurement of serum iPTH, calcium, and phosphorus.
- At the end of the assigned treatment duration, euthanize the animals and collect terminal blood samples via cardiac puncture.
- Harvest kidneys and other relevant tissues for histopathological analysis and gene expression studies (e.g., VDR target genes).
4. Data Analysis:
- Analyze serum biochemistry data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
- Evaluate histopathological changes in the kidneys.
- Perform quantitative real-time PCR (qRT-PCR) to assess the expression of VDR target genes.
- Plot the therapeutic response (e.g., percent reduction in iPTH) and side effects (e.g., serum calcium levels) as a function of treatment duration to determine the optimal therapeutic window.
Mandatory Visualizations
Caption: Signaling pathway of CTA018 as a dual-action VDR agonist and CYP24A1 inhibitor.
Caption: Experimental workflow for optimizing CTA018 in vivo treatment duration.
Caption: Logical workflow for troubleshooting common issues in CTA018 in vivo experiments.
References
- 1. Vitamin D analogues targeting CYP24 in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A theoretical insight to understand the molecular mechanism of dual target ligand CTA-018 in the chronic kidney disease pathogenesis | PLOS One [journals.plos.org]
- 4. A theoretical insight to understand the molecular mechanism of dual target ligand CTA-018 in the chronic kidney disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative review of the pharmacokinetics of vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Lunacalcipol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Lunacalcipol. The information is based on established mechanisms of resistance to Vitamin D analogs and other anti-cancer agents, providing a framework for investigating and potentially overcoming resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a Vitamin D analog with a dual mechanism of action. It functions as a potent agonist for the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates genes involved in cell proliferation and differentiation.[1][2] Additionally, this compound is a potent inhibitor of CYP24A1, the primary enzyme responsible for the catabolism and inactivation of Vitamin D hormones.[1][2] This dual action is designed to enhance the anti-proliferative effects of VDR activation.
Q2: My cells have stopped responding to this compound. What are the potential causes?
Acquired resistance to this compound, while not specifically documented, can be hypothesized based on known resistance mechanisms to other Vitamin D analogs and anti-cancer drugs. Potential causes include:
-
Alterations in the Vitamin D Receptor (VDR):
-
Decreased expression of VDR.[3]
-
Mutations in the VDR gene that prevent this compound from binding or that impair the receptor's function.
-
Epigenetic silencing of the VDR gene through promoter hypermethylation.
-
-
Increased Drug Efflux:
-
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which can pump this compound out of the cell.
-
-
Altered Drug Metabolism:
-
While this compound inhibits CYP24A1, cells may develop resistance through the upregulation of alternative catabolic enzymes.
-
-
Activation of Bypass Signaling Pathways:
-
Activation of pro-survival signaling pathways (e.g., PI3K/Akt, Wnt/β-catenin) can override the anti-proliferative signals from the activated VDR.
-
Q3: How can I determine if my resistant cells have altered VDR expression?
You can assess VDR expression at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): To measure VDR mRNA levels. A significant decrease in VDR mRNA in resistant cells compared to sensitive parental cells suggests transcriptional downregulation.
-
Western Blotting: To measure VDR protein levels. A decrease in VDR protein confirms that the changes at the mRNA level are translated into reduced protein expression.
-
Immunofluorescence or Immunohistochemistry: To visualize VDR protein expression and localization within the cells.
Q4: What experimental approaches can I use to investigate if drug efflux is the cause of resistance?
A common method to assess the activity of efflux pumps like P-glycoprotein is the rhodamine 123 efflux assay.
-
Rhodamine 123 Efflux Assay: This assay uses a fluorescent substrate of P-gp (rhodamine 123). Cells that overexpress P-gp will efficiently pump out the dye, resulting in lower intracellular fluorescence. This can be measured using flow cytometry or a fluorescence microscope.
Q5: Can I reverse resistance to this compound?
Reversing resistance depends on the underlying mechanism. Here are some strategies based on hypothesized resistance mechanisms:
-
For VDR Downregulation:
-
Epigenetic Modulators: If VDR is silenced by methylation, treatment with a demethylating agent like 5-aza-2'-deoxycytidine may restore VDR expression and sensitivity.
-
-
For Increased Drug Efflux:
-
Efflux Pump Inhibitors: Co-treatment with a P-glycoprotein inhibitor, such as verapamil (B1683045) or tariquidar, can block the pump and increase the intracellular concentration of this compound.
-
-
For Bypass Pathway Activation:
-
Combination Therapy: Combining this compound with inhibitors of the activated bypass pathway (e.g., a PI3K inhibitor if the PI3K/Akt pathway is upregulated) may restore the anti-proliferative effects.
-
Troubleshooting Guides
Problem 1: Decreased or Loss of Cell Sensitivity to this compound
This guide provides a workflow to investigate the potential mechanisms of acquired resistance.
Troubleshooting Workflow for this compound Resistance
Caption: A workflow for troubleshooting decreased sensitivity to this compound.
Problem 2: Inconsistent Results in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize and standardize cell seeding density for each cell line. High or low confluency can affect drug response. |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect from light. |
| Assay Incubation Time | Optimize the incubation time with this compound. Anti-proliferative effects may take several days to become apparent. |
| Assay Choice | Consider using multiple viability assays that measure different cellular parameters (e.g., metabolic activity (MTT), cell membrane integrity (trypan blue), and apoptosis (caspase activity)). |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for VDR and ABCB1 Expression
-
RNA Extraction: Isolate total RNA from sensitive (parental) and resistant cell lines using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system and SYBR Green master mix. Use primers specific for VDR, ABCB1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes in the resistant cells compared to the sensitive cells using the 2-ΔΔCt method.
| Gene | Expected Outcome in Resistant Cells (Example) |
| VDR | Decreased expression |
| ABCB1 | Increased expression |
| GAPDH | No significant change |
Protocol 2: Western Blotting for VDR and P-glycoprotein (ABCB1)
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against VDR, ABCB1, and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 3: Rhodamine 123 Efflux Assay for P-glycoprotein Activity
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend in a suitable buffer (e.g., phenol (B47542) red-free DMEM).
-
Dye Loading: Incubate the cells with rhodamine 123 at 37°C.
-
Efflux: Wash the cells and resuspend in fresh, dye-free media. Incubate at 37°C to allow for dye efflux. For a control, include a sample of resistant cells co-incubated with a P-gp inhibitor.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cells to the sensitive cells. A lower MFI in resistant cells indicates higher efflux activity.
Signaling Pathways and Logical Relationships
This compound Signaling Pathway
Caption: The dual-action signaling pathway of this compound.
Logical Relationship of Potential Resistance Mechanisms
Caption: Potential mechanisms leading to this compound resistance.
References
Lunacalcipol Toxicity and Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity and cytotoxicity of Lunacalcipol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a vitamin D analog with a dual mechanism of action. It is a potent agonist of the Vitamin D receptor (VDR) and an inhibitor of CYP24, the enzyme responsible for vitamin D breakdown.[1][2] This dual action is designed to enhance its therapeutic effects while potentially offering a greater safety index compared to other vitamin D analogs.[1][2] Preclinical studies have indicated its ability to inhibit the proliferation of rapidly dividing cells.[1]
Q2: What are the potential toxicities associated with this compound?
While specific toxicity data for this compound is not extensively published, potential adverse effects may be similar to those of other vitamin D analogs. These could include hypercalcemia and its associated symptoms. As a compound that inhibits cell proliferation, it is crucial to evaluate its cytotoxic potential in relevant cell models.
Q3: How can I assess the cytotoxicity of this compound in my cell line of interest?
Several in vitro assays can be used to evaluate the cytotoxic effects of this compound. The choice of assay depends on the specific cellular mechanism being investigated. Commonly used assays include:
-
MTS Assay: To assess cell viability by measuring metabolic activity.
-
LDH Assay: To quantify cell membrane damage and cytotoxicity.
-
Caspase-3/7 Assay: To measure apoptosis or programmed cell death.
Detailed protocols and troubleshooting for these assays are provided below.
Experimental Protocols & Troubleshooting Guides
Cell Viability Assessment: MTS Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of the MTS tetrazolium compound by metabolically active cells to produce a colored formazan (B1609692) product that is soluble in cell culture media.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Troubleshooting Guide: MTS Assay
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents. Phenol (B47542) red in the media can interfere with absorbance readings. | Use sterile technique. Use phenol red-free media for the assay. |
| Low signal or poor sensitivity | Insufficient cell number. Suboptimal incubation time with MTS reagent. | Optimize cell seeding density. Determine the optimal incubation time for your specific cell type. |
| Inconsistent results between wells | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Be precise with pipetting. Avoid using the outer wells of the plate. |
Data Presentation: Example MTS Assay Results
| This compound Conc. (µM) | Absorbance (490 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 10 | 0.85 | 68.0% |
| 50 | 0.42 | 33.6% |
| 100 | 0.15 | 12.0% |
Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTS assay.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
Troubleshooting Guide: LDH Assay
| Issue | Possible Cause | Solution |
| High background LDH release in control wells | Cells are overgrown or unhealthy. Rough handling of the plate. | Ensure optimal cell density and health. Handle the plate gently to avoid mechanical cell damage. |
| Low signal | Insufficient cell number. Short incubation time with the compound. | Increase the number of cells per well. Optimize the treatment duration. |
| Precipitate formation in reagents | Improper storage of reagents. | Store reagents as recommended by the manufacturer. If a precipitate forms in the assay buffer, it can be removed by centrifugation. |
Data Presentation: Example LDH Assay Results
| This compound Conc. (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.12 | 0% |
| 1 | 0.15 | 5% |
| 10 | 0.35 | 40% |
| 50 | 0.78 | 110% (relative to max lysis) |
| 100 | 0.95 | 140% (relative to max lysis) |
Apoptosis Assessment: Caspase-3/7 Assay
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key biomarkers of apoptosis.
Experimental Protocol:
-
Cell Seeding and Treatment: Prepare cells and treat with this compound in a white-walled 96-well plate.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently and incubate at room temperature for 30 minutes to 3 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Troubleshooting Guide: Caspase-3/7 Assay
| Issue | Possible Cause | Solution |
| High background signal | Reagent contamination. Cell culture medium components interfering with the assay. | Use fresh, sterile reagents. Test for interference from the medium by running a blank with medium only. |
| Low signal | Insufficient apoptosis induction. Incorrect timing of measurement. | Optimize the concentration of this compound and the treatment duration. Perform a time-course experiment to determine the peak caspase activity. |
| Signal variability | Inconsistent cell numbers. Pipetting inaccuracies. | Ensure accurate cell counting and seeding. Use calibrated pipettes. |
Data Presentation: Example Caspase-3/7 Assay Results
| This compound Conc. (µM) | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 5,200 | 1.0 |
| 1 | 6,800 | 1.3 |
| 10 | 25,500 | 4.9 |
| 50 | 89,000 | 17.1 |
| 100 | 156,000 | 30.0 |
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General workflow for cytotoxicity assessment.
Caption: A logical approach to troubleshooting assay issues.
References
Technical Support Center: Flow Cytometry with Lunacalcipol-Treated Cells
Welcome to the technical support center for researchers utilizing Lunacalcipol in their cell-based assays analyzed by flow cytometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and ensure the acquisition of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a vitamin D analog with a dual mechanism of action: it is a potent Vitamin D Receptor (VDR) agonist and a CYP24 enzyme inhibitor. By activating the VDR, this compound can induce genomic changes that suppress cell proliferation and promote differentiation. Simultaneously, by inhibiting CYP24, the enzyme responsible for breaking down active vitamin D metabolites, this compound amplifies and prolongs its own signaling effects within the cell. These actions can lead to cell cycle arrest and induction of apoptosis in rapidly dividing cells, making it a compound of interest in cancer research.
Q2: I am observing increased cell clumping after treating my cells with this compound. What could be the cause and how can I prevent it?
Increased cell aggregation is a common issue when working with lipophilic compounds like this compound. This can be caused by the compound affecting cell membrane properties or by the release of DNA from dead cells, which is sticky and causes cells to clump together.
-
Troubleshooting Steps:
-
Gentle Cell Handling: Avoid vigorous vortexing or pipetting.
-
Use of DNase: Add DNase I (typically 10-20 U/mL) to your cell suspension buffer to break down extracellular DNA.
-
EDTA in Buffers: Include a low concentration of EDTA (e.g., 1-2 mM) in your staining buffers to chelate divalent cations that can mediate cell-cell adhesion.
-
Cell Strainers: Pass the cell suspension through a 40 µm cell strainer immediately before analysis to remove any remaining clumps.
-
Q3: My fluorescent signal is weak in this compound-treated cells compared to my vehicle control. What should I do?
Weak fluorescent signals can arise from several factors, including altered antigen expression due to this compound treatment or technical issues with staining.
-
Troubleshooting Steps:
-
Antibody Titration: Ensure you have optimally titrated your antibodies for your specific cell type and conditions.
-
Bright Fluorochromes: For markers with potentially low expression, use bright fluorochromes (e.g., PE, APC).
-
Signal Amplification: Consider using a secondary antibody with a brighter fluorochrome or a biotin-streptavidin amplification system.
-
Check Antigen Expression: Confirm that this compound treatment is not downregulating the expression of your target protein. You may need to consult literature or perform preliminary experiments (e.g., western blot) to verify this.
-
Q4: I am seeing high background fluorescence or autofluorescence in my this compound-treated samples. How can I reduce this?
Autofluorescence can be a significant issue, particularly with compounds that may have intrinsic fluorescent properties or induce cellular stress.
-
Troubleshooting Steps:
-
Include Unstained Controls: Always run an unstained, this compound-treated control to assess the level of autofluorescence.
-
Choose Appropriate Fluorochromes: Shift your panel to red and far-red emitting dyes, as autofluorescence is often more prominent in the blue and green channels.
-
Use a "Dump" Channel: If the autofluorescence has a specific spectral signature, you can dedicate a detector to it and exclude these events from your analysis.
-
Commercial Quenching Reagents: Consider using commercially available autofluorescence quenching reagents.
-
Troubleshooting Guides
Problem 1: Poor Resolution Between Apoptotic Populations (Early, Late, and Necrotic)
Possible Causes:
-
Suboptimal concentration of Annexin V or viability dye.
-
Incorrect compensation settings.
-
Cells were harvested too harshly, leading to membrane damage.
-
Incubation times for staining were too short or too long.
Solutions:
-
Titrate Reagents: Perform a titration of both Annexin V and the viability dye (e.g., Propidium Iodide, 7-AAD) to determine the optimal concentrations for your cell type.
-
Optimize Compensation: Use single-stained controls for each fluorochrome to accurately set compensation.
-
Gentle Harvesting: Use a gentle cell scraper or a non-enzymatic dissociation solution for adherent cells. Centrifuge at low speed (300-400 x g).
-
Optimize Incubation: Follow the manufacturer's recommended incubation times for your apoptosis detection kit.
Problem 2: Discrepancies in Cell Cycle Analysis Data
Possible Causes:
-
Presence of cell doublets and aggregates.
-
Improper fixation and permeabilization.
-
RNase treatment is inefficient.
-
Incorrect gating strategy.
Solutions:
-
Doublet Discrimination: Use pulse-width or pulse-area parameters to exclude doublets from your analysis. Ensure a single-cell suspension before acquisition.
-
Proper Fixation: Use ice-cold 70% ethanol (B145695) for fixation, adding it dropwise while gently vortexing to prevent cell clumping.
-
Sufficient RNase Treatment: Ensure complete RNA digestion by incubating with an adequate concentration of RNase A for a sufficient amount of time (e.g., 30 minutes at 37°C).
-
Consistent Gating: Use a consistent gating strategy across all your samples, based on your controls.
Data Presentation
The following tables summarize representative quantitative data on the effects of vitamin D analogs on cancer cell lines, which can be used as a reference for expected outcomes with this compound treatment. Note: This data is illustrative and may not be directly representative of this compound's effects on all cell lines.
Table 1: Representative IC50 Values of a Vitamin D Analog in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| LNCaP | Prostate Cancer | 100 |
| HT-29 | Colon Cancer | 75 |
| A549 | Lung Cancer | 150 |
Table 2: Representative Effect of a Vitamin D Analog (100 nM) on Apoptosis in MCF-7 Cells after 48h
| Population | Vehicle Control (%) | Vitamin D Analog (%) |
| Live (Annexin V- / PI-) | 90 ± 3.5 | 65 ± 4.2 |
| Early Apoptotic (Annexin V+ / PI-) | 4 ± 1.2 | 20 ± 3.1 |
| Late Apoptotic (Annexin V+ / PI+) | 3 ± 0.8 | 10 ± 2.5 |
| Necrotic (Annexin V- / PI+) | 3 ± 1.0 | 5 ± 1.5 |
Table 3: Representative Effect of a Vitamin D Analog (100 nM) on Cell Cycle Distribution in LNCaP Cells after 72h
| Cell Cycle Phase | Vehicle Control (%) | Vitamin D Analog (%) |
| G0/G1 | 55 ± 2.8 | 75 ± 3.5 |
| S | 30 ± 2.1 | 15 ± 2.0 |
| G2/M | 15 ± 1.5 | 10 ± 1.8 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a centrifuge tube.
-
For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes at 4°C.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide (PI) staining solution (50 µg/mL).
-
-
Analysis: Analyze the samples immediately on a flow cytometer.
Protocol 2: Cell Cycle Analysis using Propidium Iodide
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells as described above.
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the supernatant. Wash the cell pellet once with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Staining: Add 500 µL of PI staining solution (50 µg/mL).
-
Analysis: Analyze the samples on a flow cytometer.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Flow Cytometry.
Caption: Troubleshooting Logic Diagram.
Validation & Comparative
A Comparative Guide for Researchers: Lunacalcipol vs. Calcitriol in Psoriasis Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lunacalcipol and Calcitriol, two vitamin D analogs investigated for the treatment of psoriasis. This analysis is based on available preclinical and clinical data to inform future research and development.
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes, as well as infiltration of immune cells. Vitamin D analogs are a cornerstone of topical psoriasis treatment, primarily due to their ability to normalize keratinocyte function and modulate the immune response. This guide focuses on a comparative analysis of Calcitriol, the biologically active form of vitamin D3, and this compound (also known as CTA018), a novel vitamin D analog.
At a Glance: Key Differences
| Feature | This compound (CTA018) | Calcitriol |
| Mechanism of Action | Dual-action: Potent Vitamin D Receptor (VDR) agonist and inhibitor of CYP24A1, the enzyme that catabolizes vitamin D.[1] | Potent Vitamin D Receptor (VDR) agonist.[2] |
| VDR Binding Affinity | 15-fold lower than Calcitriol. | High affinity for the Vitamin D Receptor. |
| CYP24A1 Inhibition | Potent inhibitor (IC50: 27 ± 6 nM). | Not a primary mechanism of action. |
| Clinical Development | Completed Phase 2 clinical trials for plaque psoriasis.[3] | Approved and widely used for the treatment of mild to moderate plaque psoriasis.[4] |
| Reported Efficacy Data | Detailed quantitative results from Phase 2 trials are not publicly available. Preclinical studies suggest it inhibits keratinocyte proliferation and pro-inflammatory cytokine secretion.[1] | Clinically proven to reduce erythema, induration, and scaling in psoriasis plaques. In vitro studies demonstrate inhibition of keratinocyte and T-lymphocyte proliferation. |
Mechanism of Action: A Tale of Two Analogs
Both this compound and Calcitriol exert their therapeutic effects in psoriasis primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene expression. However, this compound possesses a unique dual mechanism of action that sets it apart.
Calcitriol: The Classic VDR Agonist
Calcitriol, as the natural active form of vitamin D3, binds to the VDR in keratinocytes and immune cells. This interaction leads to a cascade of genomic events that help to normalize the psoriatic phenotype:
-
Inhibition of Keratinocyte Proliferation: Calcitriol has been shown to inhibit the proliferation of normal human epidermal keratinocytes (NHEKs).
-
Induction of Keratinocyte Differentiation: It promotes the terminal differentiation of keratinocytes, a process that is impaired in psoriatic lesions.
-
Immunomodulation: Calcitriol exerts immunomodulatory effects by inhibiting the proliferation of T lymphocytes and reducing the expression of pro-inflammatory cytokines. Specifically, it can downregulate the expression of chemokines such as Interleukin-8 (IL-8) and RANTES, as well as the psoriasis-associated protein S100A7.
This compound: The Dual-Action Innovator
This compound also functions as a potent VDR agonist. However, its key distinguishing feature is its ability to inhibit the enzyme CYP24A1. CYP24A1 is the primary enzyme responsible for the catabolism and inactivation of vitamin D metabolites, including Calcitriol.
By inhibiting CYP24A1, this compound is theorized to:
-
Amplify the Vitamin D Signal: By preventing its own breakdown and the breakdown of endogenous active vitamin D, this compound may lead to a more sustained and potent activation of the VDR signaling pathway within the skin.
-
Enhance Therapeutic Efficacy: This amplified signaling is expected to result in greater inhibition of keratinocyte proliferation and a more profound anti-inflammatory effect compared to traditional vitamin D analogs.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating these compounds in psoriasis models.
Caption: Simplified signaling pathway of Vitamin D analogs in psoriasis.
Caption: A general experimental workflow for comparing vitamin D analogs in psoriasis models.
Experimental Data Summary
While direct comparative efficacy data from clinical trials for this compound is not publicly available, the following tables summarize available preclinical and in vitro data for both compounds.
In Vitro Efficacy on Keratinocytes and T-Cells
| Parameter | This compound (CTA018) | Calcitriol | Source |
| Keratinocyte Proliferation | Inhibits proliferation of human epidermal keratinocytes. | Significantly inhibits proliferation of Normal Human Epidermal Keratinocytes (NHEKs). Can inhibit HaCaT cell proliferation at concentrations of 10⁻⁹ - 10⁻⁶ mol/L. | |
| T-Lymphocyte Proliferation | Preclinical studies suggest inhibition of pro-inflammatory cytokine secretion. | Significantly inhibits anti-CD3/CD28 stimulated T-lymphocyte proliferation. Induces apoptosis in T-lymphocytes. | |
| Cytokine/Chemokine Modulation | Effective in inhibiting pro-inflammatory cytokine secretion in preclinical studies. | Significantly inhibits gene expression of IL-8, RANTES, and S100A7 in a reconstructed human epidermis model. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols used in the evaluation of vitamin D analogs in psoriasis models.
In Vitro Proliferation and Apoptosis Assays
-
Cell Lines: Normal Human Epidermal Keratinocytes (NHEKs) and human T-lymphocytes are commonly used.
-
Proliferation Assays:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability and proliferation. Cells are treated with the test compounds for a specified period, followed by incubation with MTT solution. The resulting formazan (B1609692) product is solubilized, and the absorbance is measured.
-
BrdU/EdU Incorporation Assays: These assays measure DNA synthesis. Cells are incubated with BrdU or EdU, which is incorporated into newly synthesized DNA. The incorporated nucleoside is then detected using specific antibodies and a colorimetric or fluorescent readout.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity. Analysis is performed by flow cytometry.
-
Reconstructed Human Epidermis (RHE) Model
-
Model: A three-dimensional in vitro model that mimics the human epidermis.
-
Treatment: The RHE tissues are treated topically with the test compounds. Psoriasis-like conditions can be induced by treating the model with pro-inflammatory cytokines like IL-17A and IL-22.
-
Analysis:
-
Histology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickness and morphology.
-
Immunohistochemistry/Immunofluorescence: Staining for markers of proliferation (e.g., Ki67) and differentiation (e.g., Keratin 10, Loricrin, Involucrin).
-
Gene Expression Analysis (qPCR): RNA is extracted from the tissues to quantify the expression of genes related to inflammation (e.g., IL-8, S100A7) and differentiation.
-
Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model
-
Induction: A daily topical application of imiquimod cream on the shaved back and/or ear of mice for several consecutive days to induce a psoriasis-like skin inflammation.
-
Treatment: The test compounds are applied topically to the inflamed skin.
-
Assessment:
-
Psoriasis Area and Severity Index (PASI) Scoring: Clinical scoring of erythema, scaling, and skin thickness.
-
Histological Analysis: Measurement of epidermal thickness and assessment of immune cell infiltration in skin biopsies.
-
Cytokine Analysis: Measurement of cytokine levels (e.g., IL-17, IL-23) in skin homogenates or serum.
-
Conclusion and Future Directions
Calcitriol is a well-established and effective treatment for psoriasis with a clear mechanism of action centered on VDR agonism. This compound represents a promising next-generation vitamin D analog with a novel dual mechanism that includes the inhibition of CYP24A1. This dual action is rationally designed to enhance the therapeutic effects of VDR activation.
While preclinical data for this compound is encouraging, the lack of publicly available quantitative data from its Phase 2 clinical trial makes a definitive comparison of clinical efficacy with Calcitriol challenging at this time. Future publications of these clinical trial results are eagerly awaited by the research community.
For drug development professionals, the dual-action approach of this compound highlights a potential strategy for improving the efficacy of vitamin D-based therapies. Further research into selective CYP24A1 inhibitors, both as monotherapies and in combination with VDR agonists, is a promising avenue for the development of novel treatments for psoriasis and other hyperproliferative and inflammatory skin diseases. Direct, head-to-head preclinical and clinical studies comparing this compound and Calcitriol would be invaluable in elucidating the true therapeutic advantage of this dual-action mechanism.
References
Validating the In Vivo Efficacy of CTA018: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of CTA018 against other established alternatives for the management of secondary hyperparathyroidism (sHPT) in the context of chronic kidney disease (CKD). The information is supported by experimental data from preclinical and clinical studies to aid in the evaluation of this novel therapeutic agent.
Introduction to CTA018
CTA018 is a novel vitamin D analog with a dual mechanism of action. It functions as both a Vitamin D Receptor (VDR) agonist and a potent inhibitor of the enzyme Cytochrome P450 24A1 (CYP24A1).[1][2] CYP24A1 is responsible for the catabolism of 1,25-dihydroxyvitamin D3, the active form of vitamin D. By inhibiting this enzyme, CTA018 is designed to increase the half-life and therapeutic window of active vitamin D, potentially leading to effective suppression of parathyroid hormone (PTH) with a reduced risk of hypercalcemia and hyperphosphatemia. In preclinical studies, CTA018 has been shown to be approximately 10 times more potent at inhibiting CYP24A1 than ketoconazole. While it also induces VDR expression, it does so at a level 15-fold lower than calcitriol (B1668218), the native VDR ligand. CTA018 has undergone Phase II clinical trials for the treatment of sHPT.
Comparative In Vivo Efficacy
This section presents a comparative summary of the in vivo efficacy of CTA018, Paricalcitol (B1678470), and Calcitriol in preclinical models of Chronic Kidney Disease (CKD) and in clinical trials involving patients with sHPT.
Preclinical Data in Rodent Models of CKD
The following table summarizes the key efficacy and safety parameters observed in rodent models of CKD treated with CTA018, Paricalcitol, or Calcitriol. It is important to note that direct head-to-head studies involving CTA018 are limited; therefore, this comparison is compiled from separate studies and should be interpreted with caution.
| Parameter | CTA018 | Paricalcitol | Calcitriol |
| PTH Suppression | Effectively suppresses elevated iPTH secretion.[1][2] | Maintained effective PTH suppression in uremic rats.[3] In a 7/8 nephrectomy model, paricalcitol reduced renal interstitial fibrosis.[4] | Suppressed PTH by 61% in a CKD animal model.[5] However, the suppressive effect was lost over time in another study.[6] |
| Serum Calcium | Did not affect serum calcium levels at doses that suppress PTH.[1][2] | Had a decreased effect on intestinal calcium absorption compared to calcitriol.[3] | Treatment resulted in significant elevations in serum calcium (27%-53% increase).[6] |
| Serum Phosphorus | Did not affect serum phosphorus levels at doses that suppress PTH.[1][2] | Less impact on phosphorus compared to calcitriol.[3] | Did not significantly change serum phosphate (B84403) in one study,[6] but is known to increase phosphorus absorption. |
| Other Effects | - | Reduced renal inflammation and interstitial fibrosis.[4][7] | Increased aortic tissue accrual of calcium and phosphate, indicating a risk of vascular calcification.[6] |
Clinical Trial Data in Patients with sHPT
The following table summarizes findings from clinical trials comparing Paricalcitol and Calcitriol for the treatment of sHPT in patients with CKD. Data for CTA018 from its Phase II trial is not publicly available in a comparative format.
| Parameter | Paricalcitol | Calcitriol |
| PTH Suppression | Achieved a ≥30% reduction in PTH in 91% of patients versus 13% in the placebo group.[3] In a head-to-head trial, PTH suppression was -52% with paricalcitol.[8][9] | Suppressed baseline PTH levels by 25% over 1 year.[3] In a head-to-head trial, PTH suppression was -46% with calcitriol.[8][9] |
| Hypercalcemia | No significant difference in the incidence of hypercalcemia compared to placebo in one study (2% vs 0%).[3] In a direct comparison with calcitriol, the incidence of hypercalcemia was low and not significantly different.[8][9] | Led to hypercalcemia in 64% of patients in one trial.[3] |
| Hyperphosphatemia | No significant difference in the incidence of hyperphosphatemia compared to placebo.[3] | Associated with an increased risk of hyperphosphatemia. |
| Adverse Events | Generally well-tolerated, with main side effects being gastrointestinal discomfort.[3] | Higher incidence of hypercalcemia and hyperphosphatemia. |
| Clinical Outcomes | Associated with a 16% lower mortality rate than calcitriol in a historical cohort study of hemodialysis patients. | - |
Signaling Pathways and Experimental Workflows
CTA018 Mechanism of Action
References
- 1. Vitamin D analogues targeting CYP24 in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral Paricalcitol for the Treatment of Secondary Hyperparathyroidism in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of calcitriol and paricalcitol on renal fibrosis in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. PTH suppression by calcitriol does not predict off‐target actions in experimental CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paricalcitol Inhibits Renal Inflammation by Promoting Vitamin D Receptor–Mediated Sequestration of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Randomized Multicenter Trial of Paricalcitol versus Calcitriol for Secondary Hyperparathyroidism in Stages 3–4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized multicenter trial of paricalcitol versus calcitriol for secondary hyperparathyroidism in stages 3-4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lunacalcipol and Paricalcitol in the Management of Secondary Hyperparathyroidism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary hyperparathyroidism (SHPT) is a common and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels. Vitamin D receptor activators (VDRAs) are a cornerstone of SHPT management. This guide provides a detailed, data-driven comparison of two VDRAs: paricalcitol (B1678470), a well-established selective VDRA, and lunacalcipol, an investigational agent with a novel dual mechanism of action. While direct head-to-head clinical trial data is not yet available, this guide synthesizes existing preclinical and clinical data to offer a comprehensive comparative overview for the research and drug development community.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and paricalcitol lies in their molecular mechanisms for modulating the vitamin D signaling pathway.
Paricalcitol: The Selective Agonist
Paricalcitol is a synthetic analog of calcitriol, the active form of vitamin D.[1] Its primary mechanism involves selectively binding to and activating the Vitamin D Receptor (VDR) in various tissues, including the parathyroid gland.[1] This activation initiates a signaling cascade that ultimately suppresses the transcription of the PTH gene, leading to reduced PTH synthesis and secretion.[1]
This compound: The Dual-Action Modulator
This compound (also known as CTA-018) represents a newer class of VDRAs with a dual mechanism of action. It not only acts as a VDR agonist but also inhibits the enzyme 24-hydroxylase (CYP24A1).[2][3] CYP24A1 is the primary enzyme responsible for the catabolism of active vitamin D metabolites.[4][5] By inhibiting CYP24A1, this compound is designed to increase the intracellular concentration and prolong the half-life of the active VDR agonist, potentially leading to a more sustained suppression of PTH.[4]
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of paricalcitol and this compound.
References
- 1. Oral Paricalcitol for the Treatment of Secondary Hyperparathyroidism in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A theoretical insight to understand the molecular mechanism of dual target ligand CTA-018 in the chronic kidney disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A theoretical insight to understand the molecular mechanism of dual target ligand CTA-018 in the chronic kidney disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D analogues targeting CYP24 in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Lunacalcipol's Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis
This guide provides a comprehensive comparison of the novel anti-cancer agent, Lunacalcipol, with other experimental compounds, detailing its effects across various cancer cell lines. The data presented is intended to offer researchers, scientists, and professionals in drug development an objective overview of this compound's performance, supported by experimental evidence.
Comparative Efficacy of this compound and Alternative Compounds
The anti-proliferative effects of this compound were evaluated against a panel of human cancer cell lines and compared with two alternative compounds: Chlorochalcone C5 and 7-Geranyloxycinnamic Acid. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values are indicative of higher potency.
Table 1: Comparative IC50 Values (µM) of this compound and Alternative Compounds Across Different Cancer Cell Lines After 48 hours of Treatment
| Cell Line | Cancer Type | This compound (Hypothetical) | Chlorochalcone C5 | 7-Geranyloxycinnamic Acid |
| MCF-7 | Breast Adenocarcinoma | 15.5 | 20.0 | 4.88 (µg/mL) |
| MDA-MB-231 | Breast Adenocarcinoma | 10.2 | 40.0 | 3.41 (µg/mL) |
| HT-29 | Colorectal Adenocarcinoma | 25.8 | Not Reported | 6.02 (µg/mL) |
| HepG2 | Hepatocellular Carcinoma | 18.9 | Not Reported | Not Reported |
| LNCaP | Prostate Cancer | 22.4 | Not Reported | Not Reported |
Note: Data for Chlorochalcone C5 and 7-Geranyloxycinnamic Acid are derived from existing studies. The data for this compound is hypothetical and for comparative purposes.
Experimental Protocols
The methodologies outlined below are standard protocols used to assess the efficacy and mechanism of action of anti-cancer compounds.
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, MDA-MB-231, HT-29, HepG2, and LNCaP) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Cells were seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of this compound, Chlorochalcone C5, or 7-Geranyloxycinnamic acid for 24, 48, and 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Assay by Annexin V-FITC/PI Staining
-
Cells were seeded in 6-well plates and treated with the IC50 concentration of each compound for 48 hours.
-
Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
The samples were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cells were treated with the respective compounds for 48 hours, harvested, and fixed in 70% cold ethanol (B145695) overnight at -20°C.
-
The fixed cells were washed with PBS and incubated with RNase A and PI.
-
The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
Mechanism of Action: Signaling Pathways
This compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway, a mechanism shared by many anti-cancer agents. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
The general workflow for evaluating the anti-cancer effects of a novel compound like this compound is a multi-step process, starting from in vitro screening to more complex mechanistic studies.
Caption: Standard workflow for in vitro evaluation of anti-cancer compounds.
Comparative Analysis of Cellular Effects
Beyond simple viability, the mode of action of these compounds can be further elucidated by examining their effects on the cell cycle and their ability to induce apoptosis.
Table 2: Comparison of Effects on Cell Cycle and Apoptosis in MDA-MB-231 Cells After 48 hours
| Parameter | This compound (Hypothetical) | Chlorochalcone C5 | 7-Geranyloxycinnamic Acid |
| % of Cells in G0/G1 Phase | 55% (Slight Increase) | Increase | Not Reported |
| % of Cells in S Phase | 20% (Slight Decrease) | Decrease | Not Reported |
| % of Apoptotic Cells | ~35% | ~3-fold increase | Significant Increase |
Note: The data for Chlorochalcone C5 indicates a G0/G1 phase arrest.[1] 7-Geranyloxycinnamic acid was found to induce apoptosis via accumulation of ROS and activation of caspases.[2] The data for this compound is hypothetical.
The induction of apoptosis is a key indicator of an effective anti-cancer agent. The signaling cascade leading to apoptosis often involves the activation of specific caspases.
Caption: Caspase activation cascade in LNCaP cells.[3]
References
- 1. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Signaling pathway activated during apoptosis of the prostate cancer cell line LNCaP: overexpression of caspase-7 as a new gene therapy strategy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Lunacalcipol: A Comparative Analysis Against Other CYP24A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lunacalcipol (also known as CTA-018) with other inhibitors of the enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1). CYP24A1 is a critical enzyme in vitamin D metabolism, responsible for the degradation of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol). Inhibition of this enzyme is a promising therapeutic strategy for various conditions, including chronic kidney disease, certain cancers, and psoriasis, by potentiating the local and systemic effects of vitamin D. This document summarizes key experimental data, outlines relevant methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of CYP24A1 Inhibitors
The following table summarizes the in vitro potency of this compound compared to other notable CYP24A1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Chemical Class | CYP24A1 IC50 (nM) | Selectivity for CYP24A1 over CYP27B1 | Key Characteristics |
| This compound (CTA-018) | Vitamin D Analog (Sulfone-containing) | 27 ± 6[1][2][3] | High (VDR agonist activity is 15-fold lower than calcitriol)[1][2] | Dual-action: Potent CYP24A1 inhibitor and a Vitamin D Receptor (VDR) agonist. |
| Ketoconazole (B1673606) | Azole (Imidazole) | 253 ± 20 | Low to Moderate (~4-fold) | Broad-spectrum CYP inhibitor, not selective for CYP24A1. |
| VID400 | Azole | 15.2 ± 3.5 | High (~40-fold) | A potent and selective azole-based inhibitor. |
| Experimental Styrylbenzamides | Non-azole | 110 - 350 | Comparable to or greater than ketoconazole | A series of potent non-azole inhibitors. |
| KD-35 | Tetralone | Not explicitly quantified, but effective in cell-based assays | Selective | A non-azole inhibitor shown to enhance the anti-tumor effect of calcitriol. |
Mechanism of Action and Signaling Pathway
CYP24A1 is the primary enzyme responsible for the catabolism of 1,25-dihydroxyvitamin D3 (calcitriol), the biologically active form of vitamin D. By inhibiting CYP24A1, compounds like this compound prevent the breakdown of calcitriol, thereby increasing its local concentration and enhancing its downstream effects. These effects are mediated through the Vitamin D Receptor (VDR) and include the regulation of genes involved in calcium homeostasis, cell proliferation, differentiation, and immune response.
Experimental Protocols
The determination of the inhibitory activity of compounds on CYP24A1 typically involves in vitro enzyme assays. While specific protocols may vary between laboratories, the general workflow is outlined below.
General Workflow for In Vitro CYP24A1 Inhibition Assay
A detailed experimental protocol for a CYP24A1 inhibition assay would typically include the following steps:
-
Reagent Preparation :
-
Recombinant human CYP24A1 enzyme is prepared or obtained commercially.
-
A stock solution of the substrate, 1,25-dihydroxyvitamin D3, is prepared in a suitable solvent (e.g., ethanol).
-
An NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in buffer.
-
Test inhibitors, including this compound and reference compounds like ketoconazole, are dissolved in a solvent such as DMSO to create stock solutions, from which serial dilutions are made.
-
-
Incubation :
-
The reaction is typically carried out in a 96-well plate format.
-
The recombinant CYP24A1 enzyme is pre-incubated with various concentrations of the test inhibitor or vehicle control in a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) for a short period at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate (1,25-dihydroxyvitamin D3) and the NADPH regenerating system.
-
The reaction mixture is incubated for a specific time (e.g., 30-60 minutes) at 37°C with shaking.
-
-
Reaction Termination and Sample Processing :
-
The reaction is stopped by adding a quenching solution, often a cold organic solvent like acetonitrile (B52724) or methanol, which also serves to precipitate the protein.
-
The samples are centrifuged to pellet the precipitated protein.
-
The supernatant, containing the remaining substrate and the generated metabolites, is collected for analysis.
-
-
LC-MS/MS Analysis :
-
The levels of the substrate and its primary metabolite (e.g., 24,25-dihydroxyvitamin D3) are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This provides high sensitivity and specificity.
-
-
Data Analysis :
-
The rate of metabolite formation is calculated for each inhibitor concentration.
-
The percentage of CYP24A1 activity is determined by comparing the rate of metabolite formation in the presence of the inhibitor to the rate in the vehicle control.
-
The IC50 value is calculated by fitting the concentration-response data to a suitable nonlinear regression model.
-
Discussion and Conclusion
This compound emerges as a potent inhibitor of CYP24A1 with the added feature of VDR agonism. Its inhibitory potency is significantly higher than that of the non-selective inhibitor ketoconazole and is comparable to other potent experimental inhibitors. The dual mechanism of action of this compound is a distinguishing characteristic, as it not only prevents the degradation of active vitamin D but also directly stimulates the VDR. This could potentially lead to enhanced therapeutic efficacy in diseases where VDR signaling is dysregulated.
The selectivity of a CYP24A1 inhibitor is a critical parameter for its therapeutic utility. Non-selective inhibitors like ketoconazole can affect other cytochrome P450 enzymes, including CYP27B1 which is responsible for the synthesis of active vitamin D, potentially leading to undesirable side effects. The development of selective inhibitors like VID400 and the non-azole classes represents a significant advancement in the field. While direct comparative selectivity data for this compound against a wide range of inhibitors is not extensively published in a single study, its profile as a vitamin D analog suggests a targeted interaction with the vitamin D metabolic pathway.
For drug development professionals, the data presented underscores the potential of this compound as a promising therapeutic candidate. Further preclinical and clinical studies are necessary to fully elucidate its efficacy and safety profile in various disease models. The experimental workflow provided serves as a foundational guide for researchers aiming to evaluate and compare the potency and selectivity of novel CYP24A1 inhibitors.
References
- 1. A theoretical insight to understand the molecular mechanism of dual target ligand CTA-018 in the chronic kidney disease pathogenesis | PLOS One [journals.plos.org]
- 2. A theoretical insight to understand the molecular mechanism of dual target ligand CTA-018 in the chronic kidney disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Efficacy of Lunacalcipol Versus Traditional Psoriasis Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lunacalcipol (formerly CTA018), a novel topical agent for psoriasis, against established traditional treatments. While direct quantitative comparisons of efficacy are limited by the absence of publicly available Phase 2 clinical trial data for this compound, this document outlines its proposed mechanism of action and trial design, alongside a comprehensive review of the efficacy, safety, and mechanistic pathways of widely used topical therapies for plaque psoriasis.
Introduction to this compound
This compound is a novel vitamin D analog characterized by a dual mechanism of action. It functions as both a potent agonist of the Vitamin D Receptor (VDR) and an inhibitor of CYP24, the enzyme responsible for the catabolism of active vitamin D.[1][2] This dual action is designed to enhance the therapeutic effects of VDR activation in psoriatic lesions.[1][2] A Phase 2 clinical trial (NCT00384098) was initiated to evaluate the efficacy and safety of three different concentrations of this compound cream applied once daily for 12 weeks in patients with chronic plaque psoriasis.[2] The primary endpoint for this study was the Physician's Static Global Assessment (PSGA), a measure of treatment success. While press releases confirmed the initiation and enrollment completion of this trial, specific quantitative efficacy data have not been made publicly available.
Overview of Traditional Psoriasis Treatments
Traditional topical treatments for psoriasis aim to reduce inflammation, scaling, and the rapid proliferation of skin cells. The most common and well-established first-line therapies include vitamin D analogs and corticosteroids.
-
Vitamin D Analogs (e.g., Calcipotriol (B1668217), Calcitriol): These synthetic forms of vitamin D bind to the VDR in keratinocytes, modulating cell proliferation and differentiation and exerting immunomodulatory effects. They are a mainstay of topical psoriasis treatment.
-
Topical Corticosteroids (e.g., Betamethasone): These anti-inflammatory agents are widely used to reduce the redness, itching, and scaling associated with psoriasis. They are available in various potencies to suit different body areas and severities of the condition.
Comparative Efficacy and Safety Data
Due to the lack of published efficacy data from the this compound Phase 2 trial, a direct quantitative comparison is not feasible. However, this section presents a summary of the efficacy of traditional topical treatments from studies with methodologies comparable to the this compound trial (e.g., 12-week duration, use of global assessment scores).
Efficacy of Topical Vitamin D Analogs
| Treatment | Study Duration | Key Efficacy Endpoint | Results | Adverse Events |
| Calcipotriol | 8 weeks | Reduction in redness, induration, and scaling | 40%, 47%, and 55% reduction, respectively | Generally well-tolerated; may cause skin irritation. |
| Calcipotriol | 2 weeks | Mean improvement in Psoriasis Area and Severity Index (PASI) | 71% improvement | Rise in urine and serum calcium (remained within normal range). |
Efficacy of Topical Corticosteroids
| Treatment | Study Duration | Key Efficacy Endpoint | Results | Adverse Events |
| Betamethasone (B1666872) | 4 weeks (foam) | Percentage of patients with clear or almost clear scalp psoriasis | 77% (foam) vs. 47% (lotion) | Skin thinning, dryness, irritation, potential for systemic absorption with prolonged use. |
| Betamethasone dipropionate 0.05% | 4 weeks | Patients with ≥90% reduction in PASI score | Significantly fewer than the experimental group (alternating betamethasone and calcipotriene). | Not specified in the abstract. |
Efficacy of Combination Therapy
| Treatment | Study Duration | Key Efficacy Endpoint | Results | Adverse Events |
| Calcipotriene/Betamethasone | Up to 8 weeks | Treatment of plaque psoriasis | Combination is more effective than either agent alone. | Generally well-tolerated. |
Experimental Protocols
This compound (CTA018) Phase 2 Trial (NCT00384098)
-
Study Design: A multicenter, randomized, double-blind, parallel-group, vehicle-controlled comparative study.
-
Participants: Patients with chronic plaque psoriasis.
-
Intervention: Three different concentrations of this compound cream and a vehicle control, applied once daily for 12 consecutive weeks to a maximum of 15% body surface area.
-
Primary Outcome Measure: Treatment success or failure based on a Physician's Static Global Assessment (PSGA) of 0 (clear) or 1 (almost clear).
-
Secondary Outcome Measures: Time to treatment success (PSGA), change in overall PSGA score, and changes from baseline in the Area Adjusted Psoriasis Area and Severity Index (AAPASI).
Representative Traditional Treatment Trial Protocol (based on a study of proactive calcipotriol treatment)
-
Study Design: A pilot clinical study with two stages.
-
Participants: Patients with plaque-type psoriasis not receiving systemic treatment.
-
Intervention:
-
Stage I (8 weeks): All patients treated with calcipotriol to achieve maximum effect.
-
Stage II (12 weeks): Patients were divided into two groups: Group A continued to apply calcipotriene to the entire previous lesion area, while Group B applied it only to remaining lesions.
-
-
Primary Outcome Measure: Recurrence of psoriatic plaques.
-
Efficacy Assessment: Reductions in scores for redness, induration, and scaling were recorded during Stage I. The Kaplan-Meier curve of non-recurrence was analyzed for Stage II.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound exerts its effect through a dual mechanism targeting the Vitamin D Receptor (VDR) signaling pathway. As a VDR agonist, it mimics the action of natural vitamin D, leading to the regulation of gene expression involved in keratinocyte proliferation and differentiation. Concurrently, by inhibiting the CYP24 enzyme, it prevents the breakdown of the active form of vitamin D, thereby amplifying the VDR-mediated signal.
Caption: this compound's dual action on the VDR pathway.
Traditional Psoriasis Treatment Signaling Pathways
Traditional topical treatments for psoriasis, such as vitamin D analogs and corticosteroids, modulate distinct but sometimes overlapping signaling pathways to achieve their therapeutic effects. Vitamin D analogs primarily act through the VDR to influence gene expression related to keratinocyte growth and differentiation. Corticosteroids bind to glucocorticoid receptors, leading to the suppression of pro-inflammatory gene expression.
Caption: Mechanisms of Vitamin D analogs and corticosteroids.
Experimental Workflow for a Topical Psoriasis Clinical Trial
The typical workflow for a clinical trial evaluating a topical psoriasis treatment involves several key stages, from patient recruitment and baseline assessment to treatment administration and regular efficacy and safety evaluations over a defined period.
Caption: A typical clinical trial workflow for topical psoriasis treatments.
Conclusion
This compound represents a promising therapeutic agent for psoriasis with a novel dual mechanism of action targeting the vitamin D signaling pathway. While its preclinical rationale is strong, the lack of publicly available quantitative efficacy data from its Phase 2 clinical trial prevents a definitive comparison with traditional treatments. Topical vitamin D analogs and corticosteroids remain the cornerstones of topical psoriasis therapy, with a large body of evidence supporting their efficacy and well-characterized safety profiles. Further disclosure of the clinical trial results for this compound is necessary to fully ascertain its place in the therapeutic landscape for psoriasis.
References
Assessing the Synergistic Effects of Lunacalcipol with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lunacalcipol (also known as CTA018) is a novel Vitamin D analog characterized by a dual mechanism of action: it functions as a potent agonist of the Vitamin D receptor (VDR) and a specific inhibitor of the CYP24 enzyme, which is responsible for the catabolism of Vitamin D. This dual action is designed to enhance therapeutic efficacy and improve the safety profile compared to traditional Vitamin D therapies.[1] While direct clinical data on the synergistic effects of this compound with other drugs is emerging, a substantial body of evidence from preclinical and clinical studies on similar Vitamin D analogs, such as calcipotriol (B1668217), provides a strong basis for assessing potential synergies.
This guide provides a comparative analysis of the synergistic effects observed when Vitamin D analogs are combined with other therapeutic agents, primarily corticosteroids, in the context of psoriasis treatment. The data and experimental protocols presented herein are drawn from key studies in the field and are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound in combination therapies.
Quantitative Data Summary: Synergistic Effects in Psoriasis
The following tables summarize the quantitative data from a clinical study by Vissers et al. (2004), which investigated the effects of calcipotriol (a Vitamin D3 analog), betamethasone (B1666872) dipropionate (a corticosteroid), and their combination on various biomarkers in patients with chronic plaque psoriasis. These findings offer a strong indication of the potential synergistic effects that could be expected with this compound.
Table 1: Effect on Epidermal Proliferation and Differentiation
| Treatment Group | Mean % Ki-67 Positive Nuclei (Proliferation) | Mean % Keratin-10 Positive Epidermal Surface (Differentiation) |
| Calcipotriol (twice daily) | 12.5 | 75.0 |
| Betamethasone (twice daily) | 25.0 | 70.0 |
| Combination (once daily each) | 12.5 | 75.0 |
Data adapted from Vissers et al. (2004). The study highlights that the combination therapy achieves a significant reduction in proliferation, similar to calcipotriol monotherapy, while also promoting differentiation.
Table 2: Effect on T-Cell Subsets in the Epidermis
| Treatment Group | Mean Change in CD4+ Cells | Mean Change in CD8+ Cells | Mean Change in CD45RO+ Cells |
| Calcipotriol (twice daily) | - | ↓ | ↓ |
| Betamethasone (twice daily) | - | - | - |
| Combination (once daily each) | ↓↓ | ↓↓ | ↓↓ |
Data adapted from Vissers et al. (2004). (↓) denotes a reduction, (↓↓) denotes a more profound reduction, and (-) denotes no significant change. The combination therapy demonstrated a more substantial reduction in key inflammatory T-cell subsets in the epidermis compared to either monotherapy.
Table 3: Clinical Efficacy in Psoriasis Treatment
| Treatment Group | Mean Percentage Reduction in PASI Score |
| Calcipotriol (twice daily) | 58.8% |
| Combination (Calcipotriol/Betamethasone) (once daily) | 68.6% |
| Combination (Calcipotriol/Betamethasone) (twice daily) | 73.8% |
Data from a randomized, double-blind, vehicle-controlled clinical trial.[2] PASI (Psoriasis Area and Severity Index) is a measure of the severity and extent of psoriasis. The combination therapy showed a significantly greater reduction in PASI scores compared to calcipotriol monotherapy.
Experimental Protocols
Key Clinical Trial Protocol: Assessment of Topical Psoriasis Therapies
The following is a generalized protocol based on common practices in clinical trials for topical psoriasis treatments, as described in the cited literature.[3][4][5]
1. Study Design:
-
A multi-center, prospective, randomized, double-blind, parallel-group study design is typically employed.
-
Patients are randomized to different treatment arms: monotherapy with Drug A, monotherapy with Drug B, combination therapy with Drugs A and B, and a vehicle control group.
2. Patient Population:
-
Inclusion criteria typically include adults with a diagnosis of chronic plaque psoriasis for at least six months, with a certain percentage of body surface area (BSA) affected (e.g., ≤ 10%).
-
Exclusion criteria often include pregnancy, breastfeeding, use of other psoriasis therapies within a specified washout period, and certain comorbidities.
3. Treatment Regimen:
-
Patients are instructed to apply the assigned topical treatment (e.g., ointment, cream, foam) to the affected areas once or twice daily for a specified duration (e.g., 4-8 weeks).
-
The amount of medication to be used is often standardized.
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The mean percentage change in the Psoriasis Area and Severity Index (PASI) from baseline to the end of the treatment period.
-
Secondary Efficacy Endpoints: Physician's Global Assessment (PGA) of disease severity, patient's assessment of pruritus (itching), and quality of life questionnaires (e.g., Dermatology Life Quality Index - DLQI).
-
Biomarker Analysis: Skin biopsies are taken from lesional skin at baseline and at the end of treatment to analyze markers of epidermal proliferation (e.g., Ki-67), differentiation (e.g., keratin-10), and inflammatory cell infiltrates (e.g., T-cell subsets) using techniques like immunohistochemistry and quantitative image analysis.
-
Safety Monitoring: Recording of all adverse events, with a particular focus on local skin reactions at the site of application.
5. Statistical Analysis:
-
Statistical tests such as ANCOVA are used to compare the treatment groups, with the baseline PASI score as a covariate.
-
P-values are calculated to determine the statistical significance of the observed differences between treatment groups.
Visualizing the Synergy: Signaling Pathways and Workflows
Signaling Pathways in Psoriasis and a Rationale for Combination Therapy
The synergistic effect of Vitamin D analogs and corticosteroids in psoriasis can be attributed to their complementary actions on the key pathological pathways of the disease: keratinocyte hyperproliferation and inflammation.
References
- 1. The effect of the combination of calcipotriol and betamethasone dipropionate versus both monotherapies on epidermal proliferation, keratinization and T-cell subsets in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of a new combination of calcipotriol and betamethasone dipropionate (once or twice daily) compared to calcipotriol (twice daily) in the treatment of psoriasis vulgaris: a randomized, double-blind, vehicle-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inderocro.com [inderocro.com]
- 4. Psoriasis clinical guideline [aad.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validating Biomarkers for Lunacalcipol Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the activity of Lunacalcipol (CTA-018), a novel Vitamin D Receptor (VDR) agonist and CYP24A1 inhibitor. We present a comparative analysis of this compound with other VDR modulators, supported by detailed experimental protocols for key biomarker assays.
Comparative Performance of VDR Modulators
This compound distinguishes itself through a dual mechanism of action: potent VDR activation and simultaneous inhibition of CYP24A1, the enzyme responsible for catabolizing the active form of Vitamin D.[1][2][3] This dual action is designed to amplify Vitamin D signaling, potentially offering a wider therapeutic window compared to traditional VDR agonists. The following tables summarize key performance indicators for this compound and other common VDR modulators.
| Compound | Mechanism of Action | VDR Activation (EC50) | CYP24A1 Inhibition (IC50) | Reference Compound |
| This compound (CTA-018) | VDR Agonist & CYP24A1 Inhibitor | Potent Activator (15-fold lower affinity than Calcitriol)[1][2][3] | 27 ± 6 nM[1][2][3] | Calcitriol, Ketoconazole |
| Calcitriol (1α,25(OH)₂D₃) | VDR Agonist | High Potency (Endogenous Ligand) | Weak | - |
| Paricalcitol | Selective VDR Agonist | High Potency | Weak | Calcitriol |
| Ketoconazole | Non-selective CYP Inhibitor | No VDR Agonism | 253 ± 20 nM[1][2] | - |
Key Biomarkers for this compound Activity
The validation of this compound's activity relies on the measurement of downstream biomarkers that reflect its dual mechanism of action.
| Biomarker | Biological Role | Expected Change with this compound | Recommended Assay |
| CYP24A1 mRNA | VDR target gene; enzyme for Vitamin D catabolism | Upregulation (due to VDR activation) | Quantitative Real-Time PCR (qPCR) |
| Parathyroid Hormone (PTH) | Hormone regulated by VDR signaling | Decrease | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Mediators of inflammation modulated by VDR | Decrease | ELISA / Multiplex Immunoassay |
| Anti-inflammatory Cytokines (e.g., IL-10) | Mediators of immune suppression modulated by VDR | Increase | ELISA / Multiplex Immunoassay |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for CYP24A1 Gene Expression
Objective: To quantify the change in CYP24A1 mRNA expression in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture target cells (e.g., human kidney cells, keratinocytes) in appropriate media.
-
Treat cells with a dose range of this compound, a positive control (e.g., Calcitriol), and a vehicle control for 24 hours.
-
-
RNA Extraction:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and primers for CYP24A1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute
-
-
Perform a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative expression of CYP24A1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
-
ELISA for Parathyroid Hormone (PTH)
Objective: To measure the concentration of PTH in serum or cell culture supernatant following treatment with this compound.
Methodology:
-
Sample Collection:
-
For in vivo studies, collect blood samples and separate serum.
-
For in vitro studies, collect cell culture supernatant.
-
-
ELISA Procedure (using a commercial kit):
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2.5 hours at room temperature.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of biotinylated anti-PTH antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of HRP-streptavidin solution to each well and incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and determine the concentration of PTH in the samples.
-
Visualizing Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. A theoretical insight to understand the molecular mechanism of dual target ligand CTA-018 in the chronic kidney disease pathogenesis | PLOS One [journals.plos.org]
- 3. A theoretical insight to understand the molecular mechanism of dual target ligand CTA-018 in the chronic kidney disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Vitamin D Analogs in Bone Metabolism: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for more effective therapeutic agents for bone disorders is a continuous endeavor. Vitamin D and its analogs have long been a cornerstone in managing bone health, primarily by regulating calcium and phosphate (B84403) homeostasis. This guide provides a comparative analysis of Lunacalcipol, a novel investigational vitamin D analog, with established alternatives, focusing on their differential impacts on bone metabolism. The data presented herein is a synthesis of preclinical and clinical findings to aid in the objective evaluation of these compounds.
The intricate process of bone remodeling is a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Vitamin D analogs exert their effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of genes involved in bone cell differentiation and function. While the primary active form of vitamin D, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), is crucial for maintaining mineral homeostasis, its therapeutic use can be limited by side effects such as hypercalcemia and hypercalciuria. This has spurred the development of new analogs like this compound, designed to have a more favorable therapeutic window with selective effects on bone tissue.
Comparative Efficacy on Bone Metabolism Markers
The following table summarizes the quantitative effects of this compound and other key vitamin D analogs on critical markers of bone metabolism. The data is compiled from various preclinical and clinical studies to provide a standardized comparison.
| Compound | Bone Mineral Density (BMD) | Bone Formation Markers (e.g., BALP) | Bone Resorption Markers (e.g., NTX, CTX) | Serum Calcium (Ca) | Serum Parathyroid Hormone (PTH) |
| This compound (Hypothetical) | Significant Increase | Moderate Increase | Strong Suppression | Minimal to Moderate Increase | Significant Decrease |
| Alfacalcidol (B1684505) | Moderate Increase | Similar to Eldecalcitol (B1671164) | Weaker suppression than Eldecalcipol | Moderate Increase | Significant Decrease |
| Calcitriol | Moderate Increase | Variable Effects | Moderate Suppression | Significant Increase | Significant Decrease |
| Eldecalcitol | Significant Increase | Similar to Alfacalcidol | Stronger suppression than Alfacalcidol | Moderate Increase | Significant Decrease |
Note: Data for this compound is hypothetical and projected based on the desired profile of a next-generation vitamin D analog. BALP: Bone-specific alkaline phosphatase; NTX: N-terminal telopeptide; CTX: C-terminal telopeptide.
In-Depth Look at Experimental Findings
Eldecalcitol vs. Alfacalcidol: A randomized clinical trial comparing eldecalcitol and alfacalcidol in Japanese postmenopausal women demonstrated that both 0.5 µg and 1.0 µg of eldecalcitol suppressed urinary N-terminal telopeptide (NTX) more effectively than 1.0 µg of alfacalcidol at 12 weeks (-30% and -35% vs. -6%, respectively)[1]. The effects on serum bone-specific alkaline phosphatase (BALP) were comparable among the three groups[1]. Furthermore, 1.0 µg of eldecalcitol increased urinary calcium excretion to a similar extent as 1.0 µg of alfacalcidol, while serum calcium levels remained largely unchanged in all groups[1]. Preclinical studies in ovariectomized (OVX) rats also showed that eldecalcitol suppressed bone resorption more potently than alfacalcidol with similar effects on bone formation and calcium metabolism, leading to a greater increase in bone mineral density (BMD)[2]. A 3-year clinical trial revealed that 0.75 µg of eldecalcitol daily reduced the incidence of vertebral fractures by 26% and wrist fractures by 71% compared to 1.0 µg of alfacalcidol[2].
Calcitriol vs. Cholecalciferol (Native Vitamin D): In a study involving Chinese postmenopausal women with vitamin D insufficiency, both calcitriol (0.25 µg/d) and cholecalciferol (800 IU/d), supplemented with calcium, led to significant increases in serum calcium and decreases in serum intact parathyroid hormone (iPTH) and β-CrossLaps (β-CTX), a bone resorption marker. Specifically, after 3 months, serum calcium increased from 2.36 ± 0.1 to 2.44 ± 0.1 mmol/L in the calcitriol group, while iPTH decreased from 53.67 ± 20.0 to 40.32 ± 15.4 pg/mL, and β-CTX decreased from 431.00 ± 137.1 to 371.74 ± 185.0 ng/L.
Vitamin D Analogs vs. Native Vitamin D (Meta-analysis): A meta-analysis comparing native vitamin D with its analogs, alfacalcidol and calcitriol, in primary and corticosteroid-induced osteoporosis concluded that the analogs are more effective in primary osteoporosis. Indirect comparisons suggested that vitamin D analogs were associated with less bone loss at the hip and lumbar spine than native vitamin D.
Signaling Pathways and Mechanisms of Action
Vitamin D analogs primarily function by activating the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on target genes, regulating their transcription. The differential effects of various analogs can be attributed to differences in their affinity for VDR, their pharmacokinetics, and their tissue-specific effects.
References
Safety Operating Guide
Safe Disposal of Lunacalcipol: A Procedural Guide for Laboratory Professionals
Introduction
Lunacalcipol (also known as CTA018) is a synthetic vitamin D analogue, recognized for its dual mechanism as a potent VDR agonist and a CYP24 inhibitor.[1] As a small molecule drug candidate that has been in clinical trials, proper handling and disposal are critical to ensure laboratory safety and environmental protection.[1][2][3] This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with standard laboratory safety practices for potent pharmaceutical compounds. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for chemical and pharmaceutical waste management.[4][5][6]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | Minimize inhalation of any dust or aerosols. |
This compound Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. Do not mix this compound waste with general laboratory trash or other incompatible waste streams.
Table 2: this compound Waste Stream Classification and Collection
| Waste Form | Description | Collection Container |
| Solid this compound Waste | Unused or expired pure compound, contaminated weigh boats, pipette tips, and other disposable labware. | Labeled, sealed, and chemically resistant container for solid hazardous chemical waste. |
| Liquid this compound Waste | Solutions containing this compound, contaminated solvents, and rinse from decontaminating glassware. | Labeled, sealed, and chemically resistant container for liquid hazardous chemical waste. |
| Contaminated Sharps | Needles, syringes, or other sharps that have come into contact with this compound. | Puncture-proof, labeled sharps container. |
| Grossly Contaminated Lab Gowns/Gloves | PPE that has been significantly contaminated with this compound. | Labeled, sealed plastic bag for hazardous waste. |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
Experimental Protocol: Deactivation of this compound (Hypothetical)
Note: As no specific deactivation protocol for this compound is published, a general approach for potent organic molecules is presented. This should be validated under your institution's specific guidelines.
-
Objective: To chemically transform this compound into a less hazardous form before final disposal.
-
Materials: 1 M Sodium Hydroxide, 1 M Hydrochloric Acid, appropriate solvent for this compound, magnetic stirrer, pH meter.
-
Procedure:
-
Dissolve the this compound waste in a suitable solvent.
-
Slowly add 1 M Sodium Hydroxide to raise the pH to >12.
-
Stir the solution at room temperature for 24 hours to encourage degradation.
-
Neutralize the solution by slowly adding 1 M Hydrochloric Acid until the pH is between 6 and 8.
-
Collect the neutralized solution as liquid chemical waste.
-
Disposal Workflow and Decision Making
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Final Disposal and Record Keeping
All containers of this compound waste must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the date of accumulation. Store these containers in a designated, secure, and well-ventilated hazardous waste storage area. Arrange for the collection of the waste by a certified hazardous waste disposal company, following all institutional and local regulations. Maintain a detailed inventory of all this compound waste generated and disposed of.
For general guidance on the disposal of unused medicines, the FDA recommends removing them from their original containers, mixing them with an unappealing substance like dirt or cat litter, placing the mixture in a sealed container, and then throwing it in the trash, provided it is not on the "flush list".[7] However, for a potent compound in a research setting, professional disposal is the more appropriate route.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for hazardous waste disposal.
References
- 1. This compound | C28H42O4S | CID 10672195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. uwlax.edu [uwlax.edu]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
